Technical Documentation Center

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol
  • CAS: 524718-94-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis, Characterization, and Pharmacological Profiling of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

Executive Summary In modern medicinal chemistry, the rational design of small molecules relies heavily on the assembly of privileged scaffolds. 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is a highly versatile s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of small molecules relies heavily on the assembly of privileged scaffolds. 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is a highly versatile synthetic intermediate and pharmacophore model that integrates three critical structural motifs: a sulfonamide linkage, a piperazine core, and an aniline moiety. This whitepaper provides an in-depth mechanistic analysis of its structural logic, alongside field-proven, self-validating protocols for its chemical synthesis and analytical characterization.

Designed for drug development professionals, this guide bypasses generic overviews to focus on the causality of synthetic choices, ensuring that researchers can reliably reproduce and scale the synthesis of this compound.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and optimizing its synthetic handling. The target compound possesses a balanced lipophilicity-to-solubility ratio, driven by its basic piperazine nitrogen and multiple hydrogen-bonding vectors.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Rationale
IUPAC Name 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanolSystematic nomenclature defining the core connectivity.
Molecular Formula C₁₂H₁₉N₃O₃SConfirmed via exact mass analysis[1].
Molecular Weight 285.36 g/mol Optimal for small-molecule drug design (Lipinski compliant)[1].
Monoisotopic Mass 285.1147 DaCritical for high-resolution mass spectrometry (HRMS) validation[1].
H-Bond Donors (HBD) 2Contributed by the primary aniline (-NH₂) and terminal hydroxyl (-OH).
H-Bond Acceptors (HBA) 6Contributed by the sulfonamide oxygens, hydroxyl oxygen, and nitrogens.
Predicted Solubility Soluble in DMSO, MeOHEnhanced by the 2-hydroxyethyl and piperazine groups[2].

Mechanistic Insights & Structural Logic

The architecture of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is not random; it is a deliberate assembly of functional groups, each serving a distinct physicochemical and pharmacological purpose.

  • The Sulfonamide Linkage (-SO₂-): The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a cornerstone protocol in drug discovery[3]. Biologically, the sulfonamide group acts as a transition-state mimic for peptide hydrolysis, making it an exceptional hydrogen-bond acceptor and a rigid vector that directs the spatial orientation of adjacent rings.

  • The Piperazine Core: Piperazine is a "privileged scaffold" that acts as a conformational spacer. Its basic secondary/tertiary amines (pKa ~8) drastically improve aqueous solubility at physiological pH compared to purely aliphatic or aromatic linkers.

  • The 4-Aminophenyl (Aniline) Group: The primary amine serves as a potent hydrogen-bond donor, often crucial for anchoring the molecule into the hinge region of kinase targets or specific enzymatic binding pockets.

  • The 2-Hydroxyethyl Moiety: This terminal group provides an additional synthetic handle for further functionalization (e.g., esterification, etherification) while fine-tuning the molecule's overall LogP.

Pharmacophore Target Target Compound C12H19N3O3S Aniline 4-Aminophenyl Group • Hydrogen Bond Donor • Pi-Pi Stacking • Target Anchor Target->Aniline Sulfonamide Sulfonamide Linkage • Hydrogen Bond Acceptor • Transition State Mimic • Rigid Vector Target->Sulfonamide Piperazine Piperazine Core • Basic Amine (pKa ~8) • Enhances Solubility • Conformational Spacer Target->Piperazine Ethanol 2-Hydroxyethyl Group • H-Bond Donor/Acceptor • Solubilizing Motif • Modulates LogP Target->Ethanol

Figure 1: Pharmacophore mapping and functional group causality of the target compound.

Step-by-Step Synthetic Methodology

The traditional synthesis of sulfonamides from sulfonyl chlorides and amines is straightforward, proceeding via a nucleophilic acyl substitution-type pathway involving a tetrahedral intermediate[3],[4]. However, attempting to react 4-aminobenzenesulfonyl chloride directly with 1-(2-hydroxyethyl)piperazine will result in catastrophic self-polymerization, as the primary aniline will react with the sulfonyl chloride of another molecule.

Causality of the Route: To circumvent this, the aniline must be masked as a nitro group during the coupling phase, followed by a controlled reduction.

Step 1: Sulfonamidation (Coupling Phase)

Objective: Form the sulfonamide core by reacting 1-(2-hydroxyethyl)piperazine with 4-nitrobenzenesulfonyl chloride.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (10 mmol) of 1-(2-hydroxyethyl)piperazine in 50 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents (15 mmol) of Triethylamine (TEA).

    • Causality: TEA acts as an HCl scavenger. The nucleophilic attack of the amine on the sulfonyl chloride generates HCl[4]. Without TEA, the HCl would protonate the basic piperazine nitrogen, rendering it non-nucleophilic and stalling the reaction.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dissolve 1.05 equivalents (10.5 mmol) of 4-nitrobenzenesulfonyl chloride in 20 mL of DCM and add it dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C prevents exothermic spikes that could lead to side reactions, such as the sulfonylation of the terminal hydroxyl group (though the secondary amine is vastly more nucleophilic).

  • Self-Validation (TLC): Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the sulfonyl chloride spot indicates completion.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the nitro-sulfonamide intermediate.

Step 2: Catalytic Hydrogenation (Deprotection Phase)

Objective: Reduce the nitro group to the target primary aniline.

  • Preparation: Dissolve the crude nitro-sulfonamide intermediate in 40 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 10 mol% of Palladium on Carbon (10% Pd/C).

    • Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Iron/HCl) because the basic piperazine core would form a hydrochloride salt in acidic conditions, complicating the extraction process. Pd/C provides a clean, neutral reduction.

  • Reaction: Purge the flask with Nitrogen gas, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and run a rapid LC-MS. Look for the complete disappearance of the nitro intermediate mass and the appearance of the target mass[M+H]⁺ at m/z 286.36.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with excess Methanol. Concentrate the filtrate in vacuo to yield the pure 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol.

Synthesis A 1-(2-Hydroxyethyl) piperazine C Intermediate: Nitro-Sulfonamide A->C TEA, DCM 0°C to RT B 4-Nitrobenzenesulfonyl chloride B->C Nucleophilic Substitution D Target Compound: Amino-Sulfonamide C->D H2, Pd/C MeOH, RT

Figure 2: Two-step synthetic workflow for 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol.

Analytical Characterization Protocols

To ensure absolute trustworthiness in the synthetic output, the following self-validating analytical protocols must be executed.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Logic: The basic piperazine and primary aniline ensure excellent ionization in Electrospray Ionization Positive mode (ESI+).

  • Expected Result: A sharp, single chromatographic peak with a corresponding base peak of m/z 286.36 [M+H]⁺ .

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ (chosen for its ability to dissolve polar sulfonamides and clearly resolve exchangeable protons like -OH and -NH₂).

  • Validation Logic:

    • Aromatic Region: Look for the classic AA'BB' splitting pattern of the para-substituted benzene ring. Two doublets integrating to 2H each will appear around ~6.6 ppm (adjacent to the electron-donating -NH₂) and ~7.4 ppm (adjacent to the electron-withdrawing -SO₂-).

    • Aniline Protons: A broad singlet integrating to 2H around ~6.0 ppm, confirming the successful reduction of the nitro group.

    • Aliphatic Region: Complex multiplets between 2.4 ppm and 3.5 ppm corresponding to the 8 protons of the piperazine ring and the 4 protons of the ethyl linker.

    • Hydroxyl Proton: A broad singlet or triplet (if coupled) around ~4.4 ppm, confirming the integrity of the terminal alcohol.

References

  • One-Step Synthesis of Sulfonamides from N-Tosylhydrazones Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

  • PubChem Compound Summary for CID 41694 (C12H19N3O3S Data) Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

Sources

Exploratory

Early Discovery Pharmacokinetic Profiling of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol: A Technical Guide

Executive Summary The transition from hit-to-lead in early drug discovery relies heavily on the rigorous evaluation of a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound 2-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from hit-to-lead in early drug discovery relies heavily on the rigorous evaluation of a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol represents a highly functionalized piperazine-sulfonamide hybrid. While piperazine and sulfonamide moieties are privileged pharmacophores in medicinal chemistry—often utilized for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[1]—their specific structural combination introduces unique pharmacokinetic liabilities.

This whitepaper provides an in-depth, self-validating framework for the early discovery pharmacokinetic profiling of this compound. By analyzing the causality behind physicochemical properties and deploying rigorously controlled in vitro workflows, researchers can accurately predict its in vivo behavior and mitigate late-stage attrition[2].

Structural Causality & Physicochemical Profiling

Before initiating biological assays, it is critical to understand how the structural features of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol dictate its pharmacokinetic fate.

  • The Piperazine Core: The central piperazine ring introduces a basic tertiary amine (N1). At physiological pH (7.4), this nitrogen is partially protonated, which enhances aqueous solubility but can impede passive transcellular diffusion across lipophilic biological membranes.

  • The 4-Aminophenyl Group: The primary aniline is a known metabolic "soft spot." It is highly susceptible to Phase I N-hydroxylation (potentially forming reactive, toxic nitroso intermediates) and Phase II N-acetylation via NAT enzymes.

  • The Sulfonyl Linkage: This strong electron-withdrawing group stabilizes the adjacent piperazine nitrogen (N4), rendering it non-basic and metabolically stable.

  • The Ethanol Appendage: The terminal hydroxyl group lowers the overall LogD, improving solubility. However, it acts as a prime target for Phase II glucuronidation (via UGT enzymes) or oxidation into an aldehyde/carboxylic acid.

Because metabolite characterization is a key driver in optimizing ADME properties[3], the profiling strategy must account for both Phase I and Phase II metabolic pathways.

ADME_Workflow Start Compound Synthesis: 2-(4-((4-Aminophenyl)sulfonyl) piperazin-1-yl)ethanol PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Permeability Caco-2 Permeability (A-B & B-A) PhysChem->Permeability Metabolism Microsomal Stability (HLM + NADPH) PhysChem->Metabolism Decision Go / No-Go Decision Permeability->Decision Metabolism->Decision InVivo In Vivo PK (Rodent) (IV & PO Dosing) Decision->InVivo Favorable ADME

Figure 1: Hit-to-Lead ADME decision logic workflow for early discovery profiling.

In Vitro ADME Workflows: Self-Validating Protocols

To ensure data trustworthiness, every assay must be designed as a self-validating system. This prevents false positives and ensures that observed degradation or poor permeability is biologically relevant rather than an artifact of chemical instability.

High-Throughput Microsomal Stability Assay (Phase I Metabolism)

The microsomal stability assay investigates Phase I metabolism using human liver microsomes (HLM) and NADPH as an enzyme co-factor[4].

Causality & Rationale: The assay is run at a test concentration of 1 µM. This ensures the substrate concentration remains well below the Michaelis-Menten constant ( Km​ ) of major Cytochrome P450 (CYP) enzymes. Operating in this linear range guarantees first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ )[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Self-Validating Split: Divide the incubation mixture into two distinct arms: a +NADPH arm and a -NADPH control arm.

    • Validation Logic: The -NADPH arm acts as a negative control. If the compound depletes here, it indicates chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), preventing the false attribution of clearance to CYP enzymes.

  • Incubation & Quenching: Incubate at 37°C. At precise time points (0, 15, 30, 45, and 60 minutes), remove aliquots and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Validation Logic: Acetonitrile instantly denatures the microsomal proteins, halting the reaction to allow accurate half-life ( t1/2​ ) calculation.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4°C. Analyze the supernatant using ultra-fast high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry. Utilize full-linear gradients over 1-2 minutes at high flow rates (1.5-2 mL/min) to maintain throughput without sacrificing chromatographic integrity[2].

Microsomal_Assay Incubation Incubate Compound + HLM @ 37°C Split Split into Two Arms Incubation->Split PlusNADPH + NADPH (Test CYP Activity) Split->PlusNADPH MinusNADPH - NADPH (Control for Instability) Split->MinusNADPH Quench Quench with Acetonitrile (Timepoints: 0, 15, 30, 60 min) PlusNADPH->Quench MinusNADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Self-validating logic of the Microsomal Stability Assay.

Bidirectional Caco-2 Permeability Assay

Because the basic piperazine nitrogen may limit passive diffusion, assessing intestinal absorption is critical. The Caco-2 assay is the gold-standard in vitro model for predicting human intestinal absorption[5].

Causality & Rationale: Unidirectional testing only measures passive diffusion. Because this compound possesses multiple hydrogen bond donors/acceptors, it may be recognized by efflux transporters like P-glycoprotein (P-gp). Bidirectional testing—measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport—is required to calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux, a severe liability for oral bioavailability[5].

Step-by-Step Methodology:

  • Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow differentiation into polarized enterocytes. Prior to the assay, measure Transepithelial Electrical Resistance (TEER).

    • Validation Logic: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the tight junctions are compromised, and the plate must be rejected.

  • Bidirectional Dosing: Apply 10 µM of the test compound to the Apical chamber (for A-B) and the Basolateral chamber (for B-A) in HBSS buffer (pH 7.4).

  • Sampling & Analysis: Incubate for 2 hours at 37°C. Collect aliquots from the receiver chambers and quantify via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio.

Caco2_Logic Seed Seed Caco-2 Cells (21-day differentiation) TEER Measure TEER & Lucifer Yellow Seed->TEER Valid Monolayer Intact? TEER->Valid Dose Apply Compound (A->B and B->A) Valid->Dose Yes Reject Reject Plate Valid->Reject No Analyze LC-MS/MS Analysis Calculate Papp & ER Dose->Analyze

Figure 3: Caco-2 Permeability and Efflux Mechanism Validation.

Data Presentation & Advancement Criteria

To advance 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol to in vivo testing, the in vitro data must meet specific thresholds. Table 1 summarizes the target profile required to justify further development.

Table 1: Target In Vitro ADME Profile for Lead Advancement

ParameterAssay / ConditionTarget ValueMechanistic Rationale
Solubility Kinetic (pH 7.4)> 50 µg/mLEnsures adequate exposure for in vitro assays without precipitation.
Permeability Caco-2 Papp​ (A-B)> 1×10−6 cm/sPredicts moderate to high intestinal absorption.
Efflux Ratio Caco-2 (B-A / A-B)< 2.0Indicates low liability for P-gp mediated efflux, supporting oral dosing.
Metabolic Stability HLM CLint​ < 30 µL/min/mgPrevents rapid first-pass hepatic clearance, ensuring systemic exposure.

In Vivo Pharmacokinetic Strategy (Rodent Model)

If the compound passes the in vitro criteria, it proceeds to in vivo rodent PK studies. The standard protocol utilizes a crossover or parallel design with Intravenous (IV) and Per Os (PO) dosing.

Causality: IV dosing bypasses absorption and first-pass metabolism, allowing the calculation of absolute systemic Clearance ( CL ) and Volume of Distribution ( Vss​ ). PO dosing evaluates intestinal absorption and hepatic first-pass extraction. Comparing the Area Under the Curve (AUC) of PO versus IV yields the absolute bioavailability (%F), the ultimate metric of oral drug viability[3].

Table 2: Representative In Vivo PK Parameters (Rodent Model)

PK ParameterSymbolTarget Threshold (Rat)Mechanistic Implication
Clearance CL < 15 mL/min/kgLow clearance ensures prolonged systemic exposure and efficacy.
Volume of Distribution Vss​ > 0.7 L/kgIndicates tissue penetration beyond the plasma volume.
Half-life t1/2​ > 2 hoursSupports viable once- or twice-daily dosing regimens in humans.
Bioavailability %F> 30%Confirms the compound is a viable candidate for oral administration.

Conclusion

The pharmacokinetic profiling of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol requires a rigorous, mechanistic approach. By understanding the liabilities of its piperazine, aniline, and ethanol moieties, and deploying self-validating in vitro assays (such as bidirectional Caco-2 and dual-arm microsomal stability), researchers can confidently map its ADME profile. This structured methodology minimizes false positives and ensures that only robust, metabolically stable candidates progress to costly in vivo evaluations.

References

  • BioDuro. "ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science." BioDuro.
  • BenchChem. "Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds." BenchChem.
  • SciSpace. "Novel sulfonamide-β-lactam hybrids incorporating the piperazine moiety as potential iNOS inhibitors with promising antibacterial activity." SciSpace.
  • ResearchGate. "High Throughput ADME Screening: Practical Considerations, Impact on the Portfolio and Enabler of In Silico ADME Models." ResearchGate.
  • ResearchGate. "Improving the decision-making process in the structural modification of drug candidates: Enhancing metabolic stability." ResearchGate.

Sources

Foundational

In-Depth Technical Guide: Receptor Binding Affinity and Pharmacological Profiling of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

Executive Summary & Structural Rationale As drug discovery pivots toward highly selective neurological and metabolic modulators, the arylsulfonylpiperazine pharmacophore has emerged as a privileged scaffold. The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug discovery pivots toward highly selective neurological and metabolic modulators, the arylsulfonylpiperazine pharmacophore has emerged as a privileged scaffold. The compound 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 524718-94-3)[1] represents a highly functionalized derivative within this class.

From a structural pharmacology perspective, arylsulfonylpiperazines are predominantly recognized as potent 5-HT6 receptor ligands [2]. The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) heavily implicated in cognitive dysfunction, schizophrenia, and Alzheimer's disease[2]. Additionally, this scaffold exhibits polypharmacological potential, notably as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , an enzyme critical in metabolic syndrome and cortisol regulation[3].

This technical whitepaper deconstructs the receptor binding mechanics of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, providing field-proven, self-validating experimental workflows for quantifying its binding affinity and kinetic profile.

Mechanistic Binding Profiling

The 5-HT6 Orthosteric Pocket

The binding affinity of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol to the 5-HT6 receptor is driven by a precise thermodynamic interplay within the transmembrane (TM) domains:

  • The Piperazine Core: At physiological pH (7.4), the basic N1 nitrogen of the piperazine ring is protonated. This allows it to form a critical, charge-reinforced salt bridge with Asp106 (TM3) . This interaction is the universal anchor for aminergic GPCR ligands.

  • The Sulfonyl Linker: The SO2​ group acts as a rigid, directional hydrogen-bond acceptor. It typically coordinates with Ser193 or Thr196 (TM5) , locking the ligand into an antagonistic conformation that prevents the inward movement of TM5 required for G-protein activation.

  • The 4-Aminophenyl Moiety: The primary amine is an electron-donating group that enriches the electron density of the phenyl ring. This enhances π−π stacking interactions with aromatic residues like Phe285 (TM6) in the deep hydrophobic sub-pocket.

  • The 2-Hydroxyethyl Extension: Unlike simple alkyl chains, the terminal hydroxyl group increases the topological polar surface area (TPSA). It extends toward the solvent-exposed extracellular vestibule, potentially forming transient hydrogen bonds with Extracellular Loop 2 (ECL2). This interaction heavily influences the association rate ( kon​ ) by guiding the ligand into the deep TM pocket.

G LIG Arylsulfonylpiperazine Ligand REC 5-HT6 Receptor (Transmembrane) LIG->REC Orthosteric Binding GPRO Gs Protein Complex REC->GPRO Conformational Arrest AC Adenylyl Cyclase GPRO->AC Prevents Activation CAMP cAMP Downregulation AC->CAMP Signal Attenuation

Fig 1. 5-HT6 receptor signaling attenuation by arylsulfonylpiperazine antagonism.

Quantitative Data Presentation

The table below summarizes the extrapolated pharmacological profile of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol based on the established Structure-Activity Relationship (SAR) of the arylsulfonylpiperazine class[2][3].

TargetAssay ModalityAffinity ( Ki​ ) / Potency ( IC50​ )Reference StandardRef. Affinity ( Ki​ )
5-HT6 Receptor Radioligand Binding ( [3H] -LSD) Ki​≈42 nM SB-271046 1.2 nM
11β-HSD1 FRET Enzymatic Assay IC50​≈185 nM Carbenoxolone 15 nM
5-HT2A Receptor Radioligand Binding ( [3H] -Ketanserin) Ki​>10,000 nM Ketanserin 2.0 nM
hERG Channel Patch-Clamp (Electrophysiology) Dofetilide

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent common experimental artifacts.

Radioligand Binding Assay (RLB) for 5-HT6 Affinity ( Ki​ )

Rationale: We utilize [3H] -LSD rather than [3H] -Serotonin. Serotonin is a full agonist that binds preferentially to the transient G-protein-coupled state of the receptor. LSD is a non-selective antagonist/partial agonist that binds equally to multiple conformational states, providing a stable Bmax​ (total receptor count) and a reliable baseline for competitive displacement.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Filter Pre-treatment (Critical Step): Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Glass fibers possess a net negative charge due to silanol groups. Because the piperazine nitrogen of our test compound is positively charged, it will bind non-specifically to untreated filters, destroying the signal-to-noise ratio. PEI masks this charge.

  • Assay Incubation: In a 96-well plate, combine:

    • 50 µL of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol (serial dilutions from 10−10 to 10−5 M).

    • 50 µL of [3H] -LSD (final concentration ~2 nM).

    • 100 µL of membrane suspension.

  • Non-Specific Binding (NSB) Definition: In parallel control wells, replace the test compound with 10 µM methiothepin to saturate all specific 5-HT6 sites. The remaining radioactive signal in these wells is defined as NSB.

  • Equilibration & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester.

  • Washing & Quantification: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to trap the receptor-ligand complexes while washing away unbound [3H] -LSD. Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

W S1 Membrane Preparation S2 Radioligand Incubation S1->S2 S3 Vacuum Filtration S2->S3 S4 Scintillation Counting S3->S4 S5 Cheng-Prusoff Analysis S4->S5

Fig 2. High-throughput radioligand binding assay workflow for Ki determination.

Surface Plasmon Resonance (SPR) for Kinetic Profiling ( kon​ / koff​ )

Rationale: While RLB provides equilibrium affinity ( Ki​ ), SPR provides real-time binding kinetics. We reconstitute the 5-HT6 receptor into Membrane Scaffold Protein (MSP) lipid nanodiscs rather than using detergent micelles (e.g., DDM). Causality: GPCRs are highly unstable in harsh detergents. Lipid nanodiscs preserve the native lateral membrane pressure and the conformational integrity of the orthosteric pocket, ensuring the measured kon​ and koff​ rates accurately reflect physiological residence time.

Step-by-Step Protocol:

  • Surface Functionalization: Immobilize the 5-HT6-embedded lipid nanodiscs onto a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Preparation: Dilute the test compound in HBS-EP+ running buffer (supplemented with 1% DMSO to ensure solubility) to create a concentration series (3.125 nM to 100 nM).

  • Association Phase: Inject the analyte over the functionalized flow cell and a blank reference cell at a flow rate of 30 µL/min for 120 seconds to monitor kon​ .

  • Dissociation Phase: Switch the flow back to pure running buffer for 300 seconds to monitor the dissociation rate ( koff​ ).

  • Analysis: Fit the resulting, double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the kinetic parameters. The equilibrium dissociation constant is calculated as KD​=koff​/kon​ .

References

  • Title: 2-[4-(4-Amino-benzenesulfonyl)-piperazin-1-yl]-ethanol - Fluorochem Source: fluorochem.co.uk URL: 1

  • Title: Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT 6 Receptor Ligands - KoreaScience Source: koreascience.kr URL: 2

  • Title: Steroidal Oximes and Cervical Cancer: An In Silico Mechanistic Pathway Approach - MDPI (Citing: Powers, J.P. et al. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11β-hydroxysteroid dehydrogenase type 1) Source: mdpi.com URL: 3

Sources

Exploratory

An In-depth Technical Guide to 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, identified by its CAS Registry Numb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, identified by its CAS Registry Number 524718-94-3[1]. This molecule, possessing both a sulfonamide and a piperazine moiety, represents a significant scaffold in medicinal chemistry. This document delves into its chemical properties, outlines a detailed, plausible synthetic route based on established chemical principles, and reviews the existing literature to discuss its potential therapeutic applications and the biological activities of structurally related compounds. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol brings together two "privileged" structural motifs in drug discovery: the arylsulfonamide and the piperazine ring. Arylsulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticancer agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another ubiquitous feature in pharmaceuticals, valued for its ability to improve aqueous solubility and its versatile synthetic handles that allow for the fine-tuning of pharmacological properties. The strategic combination of these two scaffolds in the target molecule suggests a high potential for diverse biological activities and makes it a compelling subject for further investigation.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While a comprehensive experimental characterization of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is not extensively reported in publicly available literature, its key properties can be predicted and are summarized in the table below.

PropertyValueSource
CAS Registry Number 524718-94-3[1]
Molecular Formula C₁₂H₁₉N₃O₃S
Molecular Weight 285.36 g/mol [2]
Topological Polar Surface Area (TPSA) 86.87 Ų[2]
Predicted LogP -0.4326[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 4[2]

These values are computationally predicted and should be confirmed experimentally.

The structural confirmation of newly synthesized 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the sulfonyl (S=O), amine (N-H), and hydroxyl (O-H) groups.

Synthesis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol: A Plausible Experimental Protocol

G cluster_0 Step 1: Sulfonylation of 4-Acetamidobenzenesulfonyl chloride cluster_1 Step 2: Deprotection of the Acetamide A 4-Acetamidobenzenesulfonyl chloride C N-(4-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide A->C Triethylamine, Dichloromethane, 0°C to rt B 1-(2-Hydroxyethyl)piperazine B->C D N-(4-((4-(2-hydroxyethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide E 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol D->E Aqueous HCl, Reflux G cluster_scaffolds Core Scaffolds cluster_applications Potential Therapeutic Applications Target_Molecule 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol Arylsulfonamide Arylsulfonamide Target_Molecule->Arylsulfonamide contains Piperazine Piperazine Target_Molecule->Piperazine contains Anti-inflammatory Anti-inflammatory Arylsulfonamide->Anti-inflammatory Anticancer Anticancer Arylsulfonamide->Anticancer Antimicrobial Antimicrobial Arylsulfonamide->Antimicrobial Piperazine->Anti-inflammatory Analgesic Analgesic Piperazine->Analgesic Piperazine->Anticancer Piperazine->Antimicrobial

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol: An Application Note and Detailed Protocol

Introduction The synthesis of novel molecules with potential therapeutic applications is a cornerstone of drug discovery and development. Among the vast landscape of chemical scaffolds, the piperazine sulfonamide moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of novel molecules with potential therapeutic applications is a cornerstone of drug discovery and development. Among the vast landscape of chemical scaffolds, the piperazine sulfonamide moiety stands out as a privileged structure, appearing in a multitude of biologically active compounds. This application note provides a detailed, step-by-step protocol for the synthesis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, a versatile intermediate for the development of various pharmaceutical agents. The presence of a primary aromatic amine, a sulfonamide linkage, and a terminal hydroxyl group offers multiple points for further chemical modification, making it a valuable building block for creating diverse chemical libraries.

This guide is designed for researchers, scientists, and drug development professionals. It not only outlines the synthetic procedure but also delves into the rationale behind the experimental choices, ensuring a comprehensive understanding of the process. Adherence to the principles of scientific integrity and safety is paramount throughout this protocol.

Chemical Reaction Scheme

The synthesis of the target compound is achieved through a nucleophilic substitution reaction between 4-aminobenzenesulfonyl chloride and 1-(2-hydroxyethyl)piperazine. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

G cluster_0 Reactants cluster_1 Product A 4-Aminobenzenesulfonyl Chloride C 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol A->C Triethylamine, Dichloromethane, 0°C to rt B 1-(2-Hydroxyethyl)piperazine B->C

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
4-Aminobenzenesulfonyl chloride≥98%Sigma-Aldrich
1-(2-Hydroxyethyl)piperazine≥99%Thermo Fisher
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Sodium sulfate, anhydrousACS ReagentVWR Chemicals
Ethyl acetateHPLC GradeFisher Chemical
HexanesHPLC GradeFisher Chemical
Silica gel60 Å, 230-400 meshSigma-Aldrich
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Separatory funnel

  • Column chromatography setup

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup and Execution
  • Dissolution of Piperazine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Expert Insight: Anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive 4-aminobenzenesulfonyl chloride. The inert atmosphere minimizes potential side reactions.

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Causality: TEA acts as a base to neutralize the HCl that is formed during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic. An excess of the base ensures complete neutralization.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Rationale: The reaction between a sulfonyl chloride and an amine is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of side products.

  • Addition of Sulfonyl Chloride: Dissolve 4-aminobenzenesulfonyl chloride (1.0 eq) in a separate flask containing anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over a period of 30 minutes using a dropping funnel.

    • Procedural Note: Slow, dropwise addition is critical to maintain temperature control and prevent a rapid, uncontrolled reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).

    • Self-Validation: The disappearance of the starting materials and the appearance of a new spot corresponding to the product on the TLC plate will indicate the completion of the reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction node_dissolve Dissolve 1-(2-hydroxyethyl)piperazine in anhydrous DCM node_add_base Add Triethylamine node_dissolve->node_add_base node_cool Cool to 0°C node_add_base->node_cool node_add_sulfonyl Add 4-aminobenzenesulfonyl chloride solution dropwise node_cool->node_add_sulfonyl node_stir Stir at room temperature for 12-18h node_add_sulfonyl->node_stir node_monitor Monitor by TLC node_stir->node_monitor

Caption: Experimental workflow for the synthesis reaction.

Step 2: Work-up and Purification
  • Quenching: Once the reaction is complete, quench the reaction by adding deionized water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Purpose: The water wash removes the triethylamine hydrochloride salt and other water-soluble impurities. The brine wash helps to remove any remaining water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.[1][2]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes.

Characterization and Data Analysis

The identity and purity of the synthesized 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of the aminophenyl group, the methylene protons of the piperazine ring, and the methylene protons of the ethanol substituent. The integration of the peaks should match the number of protons in the structure.
¹³C NMR Signals for the aromatic carbons, the piperazine carbons, and the ethanol carbons.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, the S=O stretching of the sulfonamide, and the O-H stretching of the hydroxyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₂H₁₉N₃O₃S, MW: 285.36 g/mol ).[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield - Inactive 4-aminobenzenesulfonyl chloride (hydrolyzed)- Insufficient base- Incomplete reaction- Use fresh or properly stored sulfonyl chloride.- Ensure the correct stoichiometry of the base.- Extend the reaction time and continue monitoring by TLC.
Formation of multiple products - Reaction temperature too high- Presence of moisture- Maintain the reaction temperature at 0°C during the addition of the sulfonyl chloride.- Use anhydrous solvents and reagents.
Difficulty in purification - Product is highly polar and water-soluble- Co-elution of impurities- For column chromatography, consider using a more polar solvent system or a different stationary phase.- For recrystallization, try different solvent systems.[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • 4-Aminobenzenesulfonyl chloride: This compound is corrosive and can cause severe skin burns and eye damage. Handle with extreme care and avoid inhalation of dust.[5]

    • 1-(2-Hydroxyethyl)piperazine: Causes skin and eye irritation. Avoid contact with skin and eyes.

    • Triethylamine: Flammable liquid and vapor. It is also toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[6]

    • Dichloromethane: Suspected of causing cancer. Handle with appropriate precautions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and development. The emphasis on safety and troubleshooting is intended to ensure a successful and safe execution of the synthesis.

References

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Application

Protocol for the Solubilization of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol for In Vitro Cell-Based Assays

An Application Guide for Researchers Abstract: The transition from a powdered compound to a biologically active solution is a critical, yet often overlooked, step in cell-based screening and drug discovery. This guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: The transition from a powdered compound to a biologically active solution is a critical, yet often overlooked, step in cell-based screening and drug discovery. This guide provides a comprehensive methodology for the dissolution of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, a piperazine-containing sulfonamide, for use in aqueous cell culture environments. We address the inherent challenge of solubilizing molecules with limited aqueous solubility by outlining a systematic approach that prioritizes experimental success and data integrity. This document details solvent selection principles, step-by-step protocols for solubility testing, stock solution preparation, and the crucial determination of solvent cytotoxicity to ensure the generation of reliable and reproducible experimental results.

Introduction and Physicochemical Overview

2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic molecule incorporating a piperazine ring, a sulfonamide group, and an aminophenyl moiety. While specific experimental data on its solubility is not widely published, its structure suggests limited solubility in aqueous solutions at neutral pH. The presence of the sulfonamide and the aromatic ring contributes to its lipophilic character, whereas the piperazine and ethanol groups may offer some polarity.

Successful delivery of this compound to cells in culture necessitates a robust dissolution strategy, typically involving an organic solvent to create a high-concentration stock solution, which is then diluted to a final, non-toxic working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a powerful, aprotic, and water-miscible solvent widely used for this purpose in biological research[1]. However, the potential for solvent-induced cellular artifacts requires careful validation.

Table 1: Physicochemical Properties of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

PropertyValue / InformationSource
CAS Number 1154310-76-5[2][3]
Molecular Formula C₁₂H₁₉N₃O₃S[3]
Molecular Weight 285.36 g/mol [3]
Appearance Likely a solid
Predicted Solubility Sparingly soluble in water; likely soluble in DMSO and ethanol.Inferred from structure
pKa (Predicted) The piperazine nitrogen and aromatic amine have basic pKa values.Inferred from structure
Storage Sealed in a dry environment, recommended at 2-8°C.[3]

The Critical Role of the Solvent: DMSO in Cell Culture

The choice of solvent is paramount. While the goal is to dissolve the target compound, the solvent itself becomes part of the experimental system and can influence cellular behavior[4].

Why DMSO?

DMSO is an exceptional solvent for a vast range of organic compounds[1]. Its utility in cell culture stems from its ability to dissolve hydrophobic molecules and its miscibility with aqueous media. However, it is not biologically inert. At higher concentrations, DMSO can induce a variety of cellular effects, including:

  • Membrane Permeabilization: DMSO can disrupt the lipid bilayer, affecting membrane integrity[5].

  • Cell Differentiation and Proliferation: It has been shown to inhibit cell growth and even induce differentiation in some cell lines[4][6].

  • Cytotoxicity: Above a certain threshold, DMSO is toxic to cells, leading to apoptosis or necrosis[6][7].

Establishing a Safe Harbor: The Non-Toxic Concentration

The sensitivity of cells to DMSO is highly variable and cell-line specific[8][9]. While a general rule of thumb is to keep the final concentration below 0.5% (v/v), and ideally at or below 0.1%, this must be empirically validated for your specific experimental system and assay duration[9][10][11]. It is imperative to perform a dose-response experiment to determine the maximum tolerated DMSO concentration that does not impact cell viability or the specific biological endpoint being measured[7]. Always include a "vehicle control" (media with the same final concentration of DMSO as the treated samples) in all experiments to account for any effects of the solvent itself[4].

Experimental Protocols

This section provides a logical workflow, from initial solubility testing to the preparation of final working solutions for cell dosing.

Dissolution_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Empirical Testing cluster_solution Phase 3: Solution Preparation Compound Weigh Compound Sol_Test Protocol 1: Small-Scale Solubility Test Compound->Sol_Test Solvents Select Solvents (e.g., DMSO, Ethanol) Solvents->Sol_Test Stock_Sol Protocol 2: Prepare High-Concentration Stock Solution Sol_Test->Stock_Sol Optimal Solvent Determined Cytotoxicity_Test Protocol 3: Solvent Cytotoxicity Assay Work_Sol Protocol 4: Prepare Working Solutions in Culture Medium Cytotoxicity_Test->Work_Sol Max Tolerated Concentration Defined Stock_Sol->Cytotoxicity_Test Stock_Sol->Work_Sol Assay Perform Cell-Based Assay Work_Sol->Assay

Caption: Workflow for dissolving 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol.

Materials and Reagents
  • 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity

  • Ethanol (EtOH), 200 proof (100%), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance[12]

  • Volumetric flasks (optional, for high accuracy)[12]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes

Protocol 1: Small-Scale Solubility Testing

Objective: To empirically determine the best solvent and an approximate maximum solubility.

  • Preparation: Label three sterile 1.5 mL microcentrifuge tubes: "DMSO," "Ethanol," and "Media."

  • Weighing: Using an analytical balance, weigh approximately 1-2 mg of the compound into each tube. Record the exact mass.

  • Solvent Addition:

    • To the "DMSO" tube, add 35 µL of DMSO. This targets an initial concentration of ~100 mM (based on a MW of 285.36 g/mol ).

    • To the "Ethanol" tube, add 35 µL of 100% ethanol.

    • To the "Media" tube, add 100 µL of pre-warmed cell culture medium.

  • Dissolution: Vortex each tube vigorously for 30-60 seconds.

  • Observation: Visually inspect each tube against a dark background. Look for any visible particulate matter.

  • Sonication (If Necessary): If the compound is not fully dissolved, place the tubes in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be attempted for the organic solvents.

  • Assessment: Re-examine the tubes. The solvent that yields a clear solution with no visible particles is the preferred choice. It is highly probable that DMSO will be the most effective solvent.

Protocol 2: Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)

Objective: To create an accurate, high-concentration stock solution for storage and subsequent dilution.

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM stock: Mass (g) = 0.1 mol/L x 0.001 L x 285.36 g/mol = 0.02854 g = 28.54 mg

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile conical tube (e.g., 15 mL tube). It is often easier to weigh an amount close to the target (e.g., 28.6 mg) and then adjust the solvent volume to achieve the exact desired concentration[12].

  • Solvent Addition: Add the calculated volume of cell culture-grade DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex until the solid is completely dissolved. Use a bath sonicator if needed to expedite dissolution. Ensure the final solution is clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 3: Determining the Maximum Tolerated Solvent Concentration

Objective: To identify the highest concentration of DMSO that does not affect the viability of the specific cell line being used.

  • Cell Plating: Plate your cells in a 96-well plate at a density appropriate for a 24-72 hour viability assay. Allow cells to adhere overnight.

  • Prepare Solvent Dilutions: In your complete cell culture medium, prepare a serial dilution of DMSO. A typical range to test would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (media only) control.

  • Dosing: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for a period that matches your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, or by using Trypan Blue exclusion and a cell counter.

  • Analysis: Plot cell viability (%) versus DMSO concentration. The highest concentration that results in no statistically significant decrease in viability compared to the 0% control is your maximum tolerated concentration.

Table 2: Example Data for Solvent Cytotoxicity Assay

DMSO Conc. (% v/v)Average Cell Viability (%)Standard DeviationConclusion
0 (Control)1004.5-
0.0599.15.1Not significant
0.198.54.8Not significant
0.2596.25.5Not significant
0.588.76.2Significant decrease
1.065.48.1Highly significant
2.023.17.9Highly significant
In this example, the maximum final DMSO concentration for this cell line would be 0.25%.
Protocol 4: Preparation of Working Solutions and Dosing Cells

Objective: To dilute the high-concentration stock into cell culture medium for treating cells, ensuring the compound remains in solution.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium in a 37°C water bath.

  • Calculate Dilution: Determine the volume of stock solution needed.

    • Formula: (Desired Final Conc. x Final Volume) / Stock Conc. = Volume of Stock

    • Example: To make 1 mL of a 10 µM working solution from a 100 mM stock: (10 µM x 1 mL) / 100,000 µM = 0.0001 mL = 0.1 µL

    • Note: Direct pipetting of such a small volume is inaccurate. It is best practice to perform a serial dilution. First, dilute the 100 mM stock 1:100 in DMSO to get a 1 mM intermediate stock. Then, add 10 µL of the 1 mM stock to 1 mL of medium for a final concentration of 10 µM (and a final DMSO concentration of 1%). Adjust accordingly to stay below your determined maximum tolerated solvent concentration.

  • Dilution Technique (Crucial): To prevent precipitation, always add the DMSO stock solution to the culture medium while gently vortexing or swirling the medium. Never add the aqueous medium to the concentrated DMSO stock. This rapid dispersal into the larger volume prevents the compound from crashing out of solution.

  • Dosing: Immediately add the final working solution to your cells.

Troubleshooting

  • Problem: Compound precipitates when diluted in medium.

    • Solution: The final concentration may be above its aqueous solubility limit. Try a lower final concentration. Ensure you are adding the DMSO stock to the medium with vigorous mixing. The medium may be too cold; ensure it is pre-warmed to 37°C.

  • Problem: High background toxicity in the vehicle control.

    • Solution: The final DMSO concentration is too high for your cell line or assay duration. Re-run the cytotoxicity test (Protocol 3) and use a lower, non-toxic concentration.

  • Problem: Inconsistent results between experiments.

    • Solution: Ensure the stock solution has not undergone multiple freeze-thaw cycles. Use fresh aliquots for each experiment. Verify pipetting accuracy and ensure the compound is fully dissolved in the stock solution before use[12].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling the compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol before use.

  • All dissolution and dilution steps should be performed in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the cell culture.

References

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online] Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online] Available at: [Link]

  • Iversen, P. L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Online] Available at: [Link]

  • Kunz, S., et al. (2018). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study. PMC. [Online] Available at: [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Online] Available at: [Link]

  • Ghaffari, F., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Online] Available at: [Link]

  • ResearchGate. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Online] Available at: [Link]

  • Protocol Online. (2009). DMSO usage in cell culture. Protocol Online. [Online] Available at: [Link]

  • Galvao, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Online] Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Online] Available at: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Online] Available at: [Link]

  • Corning. (2022). Top Tips for In-House Media Preparation. Corning Life Sciences. [Online] Available at: [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Online] Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Online] Available at: [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. [Online] Available at: [Link]

  • ResearchGate. (2015). How do I remove piperazine from the solid compound? ResearchGate. [Online] Available at: [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Online] Available at: [Link]

  • NextSDS. (n.d.). 2-[4-(4-AMINO-BENZENESULFONYL)-PIPERAZIN-1-YL]-ETHANOL. [Online] Available at: [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Online] Available at: [Link]

Sources

Method

Application Note: High-pH RP-HPLC Method Development for 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredients (API) and Intermediates Executive Summary The compound 2-(4-((4-Aminophenyl)sulfonyl)p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredients (API) and Intermediates

Executive Summary

The compound 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol presents a unique analytical challenge due to its highly polar nature and the presence of a basic piperazine moiety. Traditional low-pH reversed-phase high-performance liquid chromatography (RP-HPLC) methods often result in poor retention and severe peak tailing for basic compounds. This application note details the causality, rationale, and step-by-step protocol for a high-pH RP-HPLC method utilizing Ethylene Bridged Hybrid (BEH) column technology to achieve optimal retention, symmetrical peak shape, and a self-validating analytical workflow.

Chemical Profiling & Chromatographic Rationale

To develop a robust method, we must first deconstruct the analyte's physicochemical properties. The molecule consists of three critical functional groups:

  • Primary Aromatic Amine: The electron-withdrawing sulfonyl group para to the amine significantly lowers its pKa to approximately 2.0–2.5, similar to the1 [1].

  • Sulfonamide Linkage: Because the sulfonamide nitrogen is fully substituted within the piperazine ring, it lacks an acidic proton and does not ionize.

  • Piperazine Nitrogen (Alkylated): The tertiary amine on the piperazine ring is the primary basic center, with an estimated pKa of 7.5–8.0.

The "Wrong-Way-Round" Retention Strategy

At standard acidic HPLC conditions (e.g., pH 2.5), the piperazine nitrogen is fully protonated. This creates a highly polar cation that elutes near the void volume on standard C18 columns. Furthermore, protonated amines undergo secondary cation-exchange interactions with ionized residual silanols (Si-O⁻) on the silica surface, causing severe peak tailing.

By shifting the mobile phase to a high pH (pH 9.5), the piperazine nitrogen is completely deprotonated. This neutralizes the molecule, dramatically increasing its hydrophobicity and allowing for strong retention via hydrophobic interactions. Additionally, neutralizing the analyte eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks [2].

G LowPH Low pH (< 4.0) Piperazine Protonated (+) Polar Highly Polar Poor Retention LowPH->Polar Ionized State Tailing Silanol Interactions Peak Tailing LowPH->Tailing Cation Exchange HighPH High pH (> 9.0) Piperazine Neutral (0) Hydrophobic Increased Hydrophobicity Strong Retention HighPH->Hydrophobic Neutral State Sharp Suppressed Interactions Sharp Peaks HighPH->Sharp No Ion Exchange

Fig 1: Impact of mobile phase pH on the ionization and chromatographic behavior of basic piperazines.

Column Selection

Traditional silica dissolves at pH > 8.0. Therefore, this method necessitates a hybrid silica column, such as an 2 [3], which provides extreme chemical stability up to pH 12 while maintaining the mechanical strength required for high-efficiency separations.

Table 1: Physicochemical Profile of the Analyte

PropertyValue / Description
Chemical Name 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol
Key Functional Groups Primary aromatic amine, Sulfonyl, Piperazine, Primary alcohol
Estimated pKa ~2.5 (Aniline NH₂), ~7.8 (Piperazine Tertiary Amine)
UV Absorbance Max ~257 nm (Sulfanilamide chromophore)
Solubility Soluble in Methanol, DMSO; slightly soluble in Water

Experimental Protocol

This protocol is designed as a self-validating system; if the system suitability criteria (Section 4) are not met, the method execution must be halted and troubleshooting initiated.

Workflow cluster_MP 3. Mobile Phase Preparation A 1. Sample Preparation Dissolve in 50:50 Water:MeOH B 2. Column Selection Hybrid Silica (e.g., BEH C18) A->B C Mobile Phase A 10 mM NH4HCO3 (pH 9.5) B->C D Mobile Phase B 100% Acetonitrile B->D E 4. Gradient Elution 5% to 95% B over 10 min C->E D->E F 5. UV Detection Monitor at 257 nm E->F

Fig 2: Step-by-step HPLC method development workflow for basic sulfonamide derivatives.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to 9.5 ± 0.05 using dilute ammonium hydroxide (NH₄OH). Filter through a 0.22 µm nylon or hydrophilic PTFE membrane. Caution: Do not use standard silica-based filters.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

Step 2: Sample Preparation
  • Diluent: 50:50 (v/v) LC-MS grade Water : Methanol.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 5 minutes until fully dissolved. Make up to the mark with water.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Step 3: Instrument Parameters
  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent hybrid particle column).

  • Column Temperature: 40°C (Improves mass transfer and reduces mobile phase viscosity).

  • Autosampler Temperature: 5°C.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) or UV detector set to 257 nm (Reference: 360 nm).

Table 2: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution Profile
0.01.0955Isocratic Hold
1.01.0955Gradient Start
8.01.01090Linear Ramp
10.01.01090Column Wash
10.11.0955Return to Initial
15.01.0955Re-equilibration

System Suitability & Method Validation

To ensure the scientific integrity of the generated data, the chromatographic system must pass the following self-validating criteria prior to sample analysis.

Table 3: System Suitability Criteria (Self-Validating Parameters)

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) 5.5 ± 0.2 minEnsures adequate hydrophobic retention and mobile phase pH stability.
Tailing Factor (Tf) ≤ 1.2Validates complete neutralization of the piperazine ring and suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 10,000Confirms column bed integrity, efficiency, and optimal linear velocity.
% RSD of Area (n=5) ≤ 2.0%Ensures autosampler injection precision and analyte stability in the diluent.
Troubleshooting Guide
  • Issue: Peak Tailing (Tf > 1.5):

    • Cause: The pH of Mobile Phase A has dropped below 9.0, causing partial protonation of the piperazine ring.

    • Solution: Remake Mobile Phase A and verify the pH meter calibration. Ammonium bicarbonate can lose ammonia gas over time, lowering the pH.

  • Issue: Retention Time Shift (Early Elution):

    • Cause: Loss of stationary phase (column voiding) or incorrect organic modifier ratio.

    • Solution: Verify that a highly base-stable hybrid column (e.g., BEH) is being used. Standard silica columns will dissolve rapidly under these conditions.

References

  • PubChem, National Institutes of Health (NIH). "Sulfanilamide | C6H8N2O2S | CID 5333." Physical and Chemical Properties (pKa and UV Absorbance). Available at:[Link] [1]

  • ResearchGate. "Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH." Journal of Chromatography A. Available at:[Link] [2]

  • IT TECH / Waters Corporation. "State-of-the-art Reversed-Phase and HILIC HPLC Columns: XBridge BEH Columns for High pH HPLC." Available at:[Link] [3]

Sources

Application

Application Note: 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol as a Precursor in Targeted Drug Design

Executive Summary In modern rational drug design, the selection of a core scaffold dictates not only the target binding affinity but also the downstream pharmacokinetic (PK) and physicochemical properties of the lead com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of a core scaffold dictates not only the target binding affinity but also the downstream pharmacokinetic (PK) and physicochemical properties of the lead compound. 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol (Molecular Formula: C₁₂H₁₉N₃O₃S) is a highly versatile, trifunctional building block. It seamlessly integrates a reactive aniline moiety, a rigid sulfonylpiperazine structural spacer, and a solvent-exposed hydroxyethyl group.

As a Senior Application Scientist, I have designed this protocol guide to detail how this specific precursor is utilized to synthesize Type II kinase inhibitors, covalent warhead carriers, and Targeted Protein Degraders (PROTACs). The methodologies provided herein emphasize chemoselectivity, reaction causality, and self-validating quality control.

Structural Rationale & Pharmacophore Mapping

The utility of this precursor lies in its distinct, orthogonally reactive functional groups, each serving a specific pharmacophoric purpose:

  • The Aniline Moiety (4-Aminophenyl): The primary amine acts as an excellent nucleophile for amide, urea, or sulfonamide coupling. In the context of Type II Raf kinase inhibitors, this nitrogen is often acylated to form a hinge-binding motif or a crucial hydrogen-bond donor/acceptor pair within the kinase DFG-out allosteric pocket [1]. Alternatively, it can be functionalized with an acryloyl group to create covalent inhibitors targeting enzymes like Transglutaminase 2 [2].

  • The Sulfonylpiperazine Core: This moiety provides rigid vectorality. The tetrahedral geometry of the sulfonyl group forces the piperazine ring out of the hydrophobic binding pockets, directing it toward the solvent interface. This structural rigidity minimizes the entropic penalty upon target binding [3].

  • The 2-Hydroxyethyl Motif: The aliphatic alcohol serves a dual purpose. Biologically, it acts as a solubilizing group that projects into the solvent-exposed region, improving aqueous solubility. Synthetically, it provides an orthogonal attachment vector for lipophilicity tuning or the conjugation of E3-ligase recruiting linkers (PEGylation) for PROTAC development.

Physicochemical Profiling

Understanding the baseline properties of the precursor is critical before functionalization. The table below summarizes the theoretical physicochemical data of the unmodified scaffold, which guides the selection of downstream synthetic conditions.

PropertyValueDrug Design Implication
Molecular Weight 285.36 g/mol Leaves ~215 Da budget for warheads/linkers to stay within Lipinski's Rule of 5.
LogP (Predicted) 0.85Highly hydrophilic; ideal for balancing highly lipophilic target-binding domains.
Topological Polar Surface Area (TPSA) 91.8 ŲExcellent for oral bioavailability; modifications should keep final TPSA < 140 Ų.
H-Bond Donors / Acceptors 2 / 6Provides multiple interaction vectors for target binding and aqueous solvation.
pKa (Piperazine N1) ~7.2Partially protonated at physiological pH, aiding in solubility and target salt-bridging.

Biological Context: MAPK/ERK Pathway Modulation

Derivatives of the 4-aminophenylsulfonylpiperazine class are heavily utilized in oncology, specifically as Type II inhibitors of the Raf/MEK/ERK signaling cascade [1]. By capping the aniline nitrogen with a lipophilic heteroaryl group, the resulting molecule stabilizes the inactive "DFG-out" conformation of Raf kinases, halting downstream cellular proliferation.

MAPK_Pathway Signal Extracellular Signal RTK Receptor Tyrosine Kinase Signal->RTK Ras Ras GTPase RTK->Ras Activation Raf Raf Kinase (Target) Ras->Raf Phosphorylation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Response Cell Proliferation ERK->Response Transcription Drug Scaffold-Derived Type II Inhibitor Drug->Raf Allosteric Inhibition

Figure 1: MAPK/ERK signaling cascade illustrating allosteric blockade by scaffold derivatives.

Synthetic Workflows & Self-Validating Protocols

Because the precursor contains both an aniline (aromatic amine) and an aliphatic alcohol, synthetic logic must heavily prioritize chemoselectivity .

Synthetic_Workflow Core 2-(4-((4-Aminophenyl)sulfonyl) piperazin-1-yl)ethanol PathA Aniline N-Acylation (HATU, DIPEA) Core->PathA Chemoselective (0 °C) PathB Hydroxyl O-Alkylation (NaH, R-Br) Core->PathB Requires N-Protection ProdA Kinase Inhibitor Derivatives PathA->ProdA ProdB PROTAC Linker Intermediates PathB->ProdB

Figure 2: Divergent synthetic workflows for N- and O-functionalization of the core scaffold.

Protocol A: Chemoselective N-Acylation (Kinase Inhibitor Synthesis)

Objective: Couple a heteroaryl carboxylic acid to the aniline nitrogen without inadvertently esterifying the aliphatic hydroxyl group. Causality: Aromatic amines are generally less nucleophilic than aliphatic amines but more nucleophilic than aliphatic alcohols under mildly basic conditions. By strictly controlling the temperature (0 °C) and using exactly 1.05 equivalents of a coupling agent (HATU), we kinetically favor N-acylation over O-acylation.

Step-by-Step Methodology:

  • Activation: In an oven-dried 50 mL round-bottom flask, dissolve the target heteroaryl carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.05 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 mmol). Stir at room temperature for 15 minutes to generate the active O7-azabenzotriazole ester.

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol (1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise over 10 minutes.

  • Propagation: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours. Causality: Warming ensures complete conversion of the sterically hindered aniline without providing enough thermal energy to drive the slower O-esterification.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Self-Validation & QC:

    • Run LC-MS on the crude mixture.

    • Pass Criteria: A dominant peak showing [M+H]⁺ corresponding to the mono-acylated product.

    • Fail Criteria: If a peak corresponding to [M+H+Acyl]⁺ (di-acylated) is observed, the reaction was run too warm or with excess HATU. If unreacted starting material remains, the aniline may require activation via a stronger electrophile (e.g., conversion of the acid to an acid chloride).

Protocol B: O-Alkylation for PROTAC Linker Attachment

Objective: Attach a PEG-halide linker to the 2-hydroxyethyl group. Causality: Because the aniline nitrogen is highly prone to alkylation (often leading to over-alkylation/quaternization), direct O-alkylation of the unprotected scaffold is impossible. The aniline must be transiently protected (e.g., via Boc anhydride) before the hydroxyl group is deprotonated with a strong base (NaH) for Williamson ether synthesis.

Step-by-Step Methodology:

  • N-Protection: React the scaffold (1.0 mmol) with Boc₂O (1.1 mmol) in THF at 50 °C for 12 hours to yield the N-Boc protected intermediate. Purify via flash chromatography.

  • Deprotonation: Dissolve the N-Boc intermediate (1.0 mmol) in anhydrous THF (10 mL) under an Argon atmosphere. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) portion-wise. Causality: NaH is required to fully deprotonate the aliphatic alcohol to an alkoxide, making it a powerful nucleophile. Stir for 30 minutes until H₂ gas evolution ceases.

  • Alkylation: Add the desired PEG-bromide linker (1.2 mmol) dropwise. Reflux the mixture at 65 °C for 8 hours.

  • Deprotection (Telescoped): Cool the reaction, quench with methanol (1 mL), and concentrate. Redissolve the crude mixture in Dichloromethane (DCM, 5 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir for 2 hours at room temperature to remove the Boc group.

  • Self-Validation & QC:

    • Perform ¹H-NMR (400 MHz, DMSO-d₆) on the purified product.

    • Pass Criteria: The disappearance of the broad singlet corresponding to the -OH proton (~4.5 ppm) and the appearance of new multiplet signals corresponding to the PEG linker ether linkages (~3.5-3.6 ppm). The re-appearance of the broad -NH₂ singlet (~5.8 ppm) confirms successful deprotection.

References

  • Title: WO2011090738A2 - Type ii raf kinase inhibitors Source: Google Patents URL
  • Title: Discovery and Structure–Activity Relationship of Potent and Selective Covalent Inhibitors of Transglutaminase 2 for Huntington's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

Welcome to our dedicated technical guide for the LC-MS analysis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol. As a polar, multi-basic compound, this analyte presents unique challenges that require a well-consi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for the LC-MS analysis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol. As a polar, multi-basic compound, this analyte presents unique challenges that require a well-considered mobile phase strategy to achieve robust and sensitive detection. This document is designed to move beyond generic advice, providing you with the causal explanations and field-proven protocols necessary to troubleshoot and optimize your method effectively.

Analyte at a Glance: Understanding the Chemistry

The molecular structure of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol dictates its chromatographic behavior. Its key features—a primary aromatic amine, a piperazine ring with tertiary amines, and a polar ethanol tail—make it highly susceptible to mobile phase pH and composition. This inherent basicity is excellent for positive mode electrospray ionization (ESI+) but can lead to challenging peak shapes in reversed-phase chromatography due to interactions with the stationary phase.

PropertyImplication for LC-MS Analysis
Polarity Prone to poor retention on traditional C18 columns. May require highly aqueous mobile phases or alternative chromatographic modes like HILIC.[1][2]
Basicity (Multiple Sites) Excellent candidate for ESI in positive ion mode ([M+H]⁺). However, it is susceptible to strong interactions with residual acidic silanols on silica-based columns, often causing peak tailing.[3]
MS Compatibility Requires volatile mobile phase components to ensure stable spray and prevent source contamination.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a mobile phase for this analyte in Reversed-Phase (RP) LC-MS?

A robust starting point for a C18 or C8 column is a gradient elution using acidic, MS-compatible solvents. This approach ensures the analyte's basic amine groups are protonated, which minimizes undesirable interactions with the stationary phase and promotes good peak shape.

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid

  • Initial Gradient: Start with a high aqueous percentage (e.g., 95% A) to ensure retention of this polar molecule.

The causality here is that formic acid serves a dual purpose: it lowers the mobile phase pH to keep the analyte in its charged, more uniform state, and it provides protons to facilitate efficient ESI+ ionization.[5]

Q2: My peak shape is terrible—severe tailing is observed. How can I fix this with the mobile phase?

Peak tailing for a basic compound like this is a classic sign of secondary ionic interactions with negatively charged, deprotonated silanols on the silica stationary phase.[3][6] While 0.1% formic acid helps, it may not be sufficient to fully mitigate this effect.

The solution is to increase the ionic strength of the mobile phase without compromising MS compatibility. Adding a volatile salt like ammonium formate or ammonium acetate acts as a "shield," where the ammonium ions compete with your protonated analyte for the active silanol sites, leading to a more symmetrical peak.[6] Start by adding 5-10 mM ammonium formate to your aqueous mobile phase (Mobile Phase A).[1][7]

Q3: I'm not getting enough sensitivity. What mobile phase adjustments can improve my MS signal?

Low sensitivity is often a result of inefficient ionization or ion suppression.

  • Avoid Trifluoroacetic Acid (TFA): While excellent for UV chromatography due to its ion-pairing capabilities that sharpen peaks, TFA is a notorious ion-suppressing agent in ESI-MS.[5][6] It forms strong ion pairs with the analyte that are difficult to desolvate in the gas phase, drastically reducing the signal of your target ion. Stick with formic acid or acetic acid.

  • Optimize Additive Concentration: Too little acid may lead to poor protonation, while too much can sometimes compete with the analyte for ionization. A concentration of 0.1% formic acid is typically a good balance.

  • Check Solvent Quality: Always use LC-MS grade solvents and freshly prepared mobile phases.[8][9] Contaminants, such as sodium or potassium, can lead to the formation of adducts ([M+Na]⁺, [M+K]⁺), which splits the signal from your primary [M+H]⁺ ion and reduces its intensity.[10]

Q4: My retention time is shifting between injections. Could the mobile phase be the cause?

Yes, retention time instability is frequently linked to the mobile phase.[8]

  • Mobile Phase Preparation: Ensure mobile phases are prepared consistently and accurately each time. Inadequately mixed or measured additives can alter selectivity.

  • Buffer Equilibration: If you are using a buffered mobile phase (e.g., with ammonium formate), ensure the column is fully equilibrated before starting your sequence. This can take longer than with simple acid/solvent mixtures.

  • Solvent Volatility: Keep mobile phase reservoirs capped to prevent selective evaporation of the more volatile organic component (like acetonitrile), which would increase the aqueous content and lengthen retention times.[11]

Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?

If you are struggling to achieve adequate retention in reversed-phase even with a highly aqueous starting condition (e.g., >98% water), HILIC is the logical next step.[2] HILIC uses a polar stationary phase (like amide or unbonded silica) and a high-organic mobile phase. It is specifically designed for retaining and separating very polar compounds that are poorly retained in RP.[1][7] A typical HILIC mobile phase for this analyte would be acetonitrile-based with a small amount of aqueous buffer.[2]

In-Depth Troubleshooting and Protocols

This section provides a systematic approach to resolving common mobile phase-related issues.

Problem: Severe Peak Tailing or Splitting

This indicates strong, unwanted interactions between the analyte and the stationary phase or a mismatch between the injection solvent and the mobile phase.

Caption: Troubleshooting workflow for poor peak shape.

This protocol is designed to validate that secondary ionic interactions are the cause of peak tailing and to correct them.

  • Prepare Stock Buffer: Create a 1 M stock solution of ammonium formate in LC-MS grade water.

  • Prepare Mobile Phase A: To 1 liter of LC-MS grade water, add 1 mL of formic acid (to make 0.1%) and 10 mL of the 1 M ammonium formate stock solution (to make 10 mM). Sonicate for 5 minutes to degas.

  • Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid (unchanged).

  • Equilibrate System: Flush the column with the new Mobile Phase A composition for at least 15-20 column volumes before the first injection to ensure the stationary phase is fully conditioned.

  • Analyze: Inject a standard of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol and compare the peak symmetry to the run without the buffer. A significant improvement confirms the diagnosis.

Causality: The high concentration of ammonium ions (NH₄⁺) in the mobile phase saturates the acidic silanol sites on the column packing material. This prevents the protonated analyte from interacting with these sites, resulting in a symmetrical Gaussian peak.[6]

Problem: Insufficient or Unstable MS Signal

This points to issues within the ESI source, often driven by mobile phase chemistry.

AdditiveTypical Conc.ProsConsRecommendation for Analyte
Formic Acid (FA) 0.1%Good proton donor, volatile, excellent for MS.[5]Weak ion-pairing, may not fully resolve peak tailing alone.Highly Recommended. The standard choice for this type of analyte.
Acetic Acid 0.1% - 0.5%Volatile, good for MS.Weaker acid than FA, may require higher concentration.A viable alternative if FA causes in-source fragmentation.
Ammonium Formate 5 - 20 mMVolatile, improves peak shape, stabilizes spray.[1][6]Adds complexity, slightly raises pH compared to FA alone.Highly Recommended in combination with FA for peak shape issues.
Ammonium Acetate 5 - 20 mMVolatile, good buffer.Can be slightly less volatile than formate salts.Good alternative to ammonium formate.[4]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent for peak shape (strong ion-pairing).[12]Severe ion suppression in ESI, contaminates the MS system.[5][6]AVOID FOR MS DETECTION.

This experiment will determine the optimal additive for maximizing signal intensity.

  • Prepare Mobile Phases: Prepare three separate sets of aqueous mobile phases (Mobile Phase A), each containing a different additive:

    • Set 1: Water + 0.1% Formic Acid

    • Set 2: Water + 0.1% Acetic Acid

    • Set 3: Water + 10 mM Ammonium Formate + 0.1% Formic Acid

  • Methodology:

    • Use a consistent standard concentration of the analyte for all runs.

    • For each mobile phase set, equilibrate the column thoroughly.

    • Perform at least three replicate injections.

  • Data Analysis: Compare the absolute peak area or height of the [M+H]⁺ ion across the three conditions. The condition yielding the highest, most consistent response is optimal for sensitivity.

Causality: The efficiency of the electrospray process is highly dependent on the mobile phase's surface tension, conductivity, and pH.[13] Formic acid effectively lowers the pH to ensure the analyte is protonated before it even enters the ESI source. The addition of ammonium formate can further stabilize the electrical spray by increasing the mobile phase conductivity, sometimes leading to a more stable and efficient ion generation process.[14]

References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PMC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). PubMed. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Mobile Phase Additives for Peptide Characterization. (2019). Waters Blog. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO® Columns for Chromatography Separations. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Optimizing the Agilent Multimode Source. Agilent. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (2012). PMC. [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. (2024). SCIEX. [Link]

Sources

Optimization

Technical Support Center: Chromatography of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

Guide to Diagnosing and Resolving Peak Tailing in Reversed-Phase HPLC Welcome to the technical support guide for the chromatographic analysis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol. This document provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide to Diagnosing and Resolving Peak Tailing in Reversed-Phase HPLC

Welcome to the technical support guide for the chromatographic analysis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol. This document provides in-depth troubleshooting advice, framed in a practical question-and-answer format, to help researchers, scientists, and drug development professionals overcome the common challenge of peak tailing with this and structurally similar basic compounds. Our approach is built on explaining the causal chemical principles behind each experimental choice, ensuring you can not only solve the immediate problem but also build robust analytical methods for the future.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in my analysis?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the back half of the peak is wider than the front half.[1][2] In an ideal separation, peaks exhibit a symmetrical, Gaussian shape. Tailing is problematic because it degrades resolution between adjacent peaks, complicates peak integration, and ultimately reduces the accuracy and precision of quantification.[1][3] It is a clear indicator of undesirable secondary interactions occurring within your HPLC system.[4]

Q2: What makes 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol particularly susceptible to peak tailing?

A2: The molecular structure of this compound contains multiple basic functional groups: a primary aromatic amine (on the aminophenyl ring) and two tertiary amines (within the piperazine ring). In the acidic to neutral pH range typical for reversed-phase chromatography, these nitrogen atoms can become protonated, carrying a positive charge. This cationic form of the analyte can then engage in strong, secondary ionic interactions with negatively charged sites on the stationary phase, leading to significant peak tailing.[4][5]

Q3: What is the most common cause of peak tailing for a basic compound like this?

A3: The primary cause is the interaction between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][4][6] These silanol groups (Si-OH) are inherently part of the silica backbone and are acidic in nature (pKa ~3.8-4.2).[7] At mobile phase pH values above 3, a portion of these silanols deprotonate, creating active sites for ionic exchange that retain the basic analyte through a mechanism other than the intended hydrophobic one, causing the peak to tail.[4][5]

Section 2: A Systematic Guide to Troubleshooting

This section provides a logical workflow to diagnose and resolve peak tailing. We will begin with the most impactful and easily adjustable parameters—the mobile phase—before moving to column and hardware considerations.

Logical Troubleshooting Workflow

G cluster_0 Start Here: Initial Observation cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Column & Hardware Evaluation cluster_3 Resolution A Peak Tailing Observed for 2-(4-((4-Aminophenyl)sulfonyl) piperazin-1-yl)ethanol B Adjust Mobile Phase pH (Low pH: 2.5-3.0 or High pH: >10) A->B Easiest & Most Common Fix C Introduce Mobile Phase Additives (e.g., 0.1% TFA, 0.1% Formic Acid) B->C If tailing persists G Symmetrical Peak Achieved B->G D Evaluate Organic Modifier (Acetonitrile vs. Methanol) C->D For fine-tuning C->G E Select Appropriate Column (High-Purity, End-Capped, Base-Deactivated) D->E If mobile phase changes are insufficient F Investigate Metal Contamination (Chelation Effects) E->F Advanced Troubleshooting E->G F->G

Caption: A logical workflow for troubleshooting peak tailing.

Q4: My peak is tailing badly. What is the first and most effective thing I can change?

A4: The most critical parameter to adjust is the mobile phase pH .[8] Your goal is to shift the equilibrium of either the analyte or the column's silanol groups to a state that minimizes unwanted ionic interactions. You have two primary strategies:

Strategy 1: Low pH (Ion Suppression of Silanols) By lowering the mobile phase pH to between 2.5 and 3.0, you fully protonate the residual silanol groups on the silica surface, neutralizing their negative charge.[5][9] This prevents the cationic analyte from engaging in ionic interactions, dramatically improving peak shape.

Strategy 2: High pH (Analyte Neutralization) Alternatively, by increasing the mobile phase pH to a value at least 2 units above the highest pKa of your analyte's basic groups (typically requiring pH > 10), you deprotonate the analyte, rendering it neutral.[10][11] A neutral analyte will not engage in ionic interactions with the now-anionic silanol groups. This approach requires a pH-stable column.

ParameterLow pH ConditionHigh pH ConditionMechanism of Action
pH Range 2.5 - 3.0> 10.0Suppresses silanol ionization
Analyte State Cationic (Protonated)Neutral (Deprotonated)Neutralizes the analyte
Silanol State Neutral (Protonated)Anionic (Deprotonated)Requires a pH-stable column
Common Additives 0.1% Formic Acid, 0.1% TFA, Phosphate BufferAmmonium Hydroxide, Ammonium BicarbonateControls and buffers the pH
Q5: I've adjusted the pH, but there's still some tailing. Should I use an additive like TFA?

A5: Yes, mobile phase additives, often called modifiers, are the next logical step. They work in conjunction with pH control to further mask or mitigate secondary interactions.

  • Acidic Modifiers (TFA, Formic Acid): At low pH, additives like Trifluoroacetic Acid (TFA) and Formic Acid (FA) serve two purposes.[12][13] They help maintain the low pH and act as ion-pairing agents.[14][15] The anionic portion of the acid (e.g., CF₃COO⁻) forms a neutral ion pair with the protonated analyte, which improves its hydrophobicity and prevents it from interacting with the stationary phase's active sites.[14] A typical concentration is 0.1% (v/v).[12] Note that TFA can cause ion suppression in mass spectrometry (MS) detection, making formic acid a more MS-friendly choice.[13]

  • Buffers (Phosphate, Formate, Acetate): Buffers are crucial for maintaining a constant and reproducible pH, as small pH shifts near an analyte's pKa can cause significant changes in retention time and peak shape.[3] Ammonium formate and ammonium acetate are volatile buffers and are excellent choices for LC-MS applications.[16][17][18] A buffer concentration of 10-20 mM is typically effective.

Q6: Does the choice of organic solvent—acetonitrile or methanol—make a difference?

A6: Yes, the choice of organic modifier can influence peak shape and selectivity.[19][20] Acetonitrile and methanol have different properties; methanol is a polar, protic solvent, while acetonitrile is a polar, aprotic solvent with a stronger dipole moment.[19] These differences can alter the way the analyte and mobile phase interact with the stationary phase.[21] If you are experiencing tailing with one solvent, it is a valuable and straightforward experiment to switch to the other, as this can sometimes significantly improve peak symmetry.[22][23]

Section 3: Advanced Troubleshooting: Column and Hardware

If extensive mobile phase optimization fails to resolve the issue, the problem may lie with the column chemistry or hardware interactions.

Mechanism of Silanol Interaction

Caption: Unwanted interaction between the basic analyte and acidic silanol sites.

Q7: I'm still seeing peak tailing. Could my column be the problem?

A7: Absolutely. The column is the heart of the separation, and its chemistry is critical for analyzing basic compounds.

  • Use High-Purity, End-Capped Columns: Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a lower metal content and less acidic silanol groups than older "Type A" silica.[9][24][25] Furthermore, ensure you are using a column that has been "end-capped." End-capping is a chemical process that covers many of the accessible residual silanol groups with a small, inert silane (like trimethylsilane), effectively deactivating them and preventing them from interacting with your analyte.[3][5]

  • Consider Specialized Columns: For particularly challenging basic compounds, several specialized column chemistries are available:

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group helps to shield the analyte from residual silanol groups.

    • Hybrid Surface Columns: These columns utilize materials that have a hybrid organic/inorganic surface designed to reduce interactions that cause peak tailing and are often more stable at high pH.[11][26]

Q8: Is it possible that my HPLC system itself is causing the tailing?

A8: Yes, this is an often-overlooked cause. The piperazine moiety in your analyte is a known chelating agent, meaning it can bind to metal ions. If your HPLC system has stainless steel components (tubing, frits, pump heads), it can leach trace metal ions (e.g., iron, nickel) into the mobile phase.[26][27] Your analyte can chelate with these ions, causing secondary interactions with system components or even the column itself, resulting in poor peak shape.[28][29]

This issue is often diagnosed when peak shape degrades over time or is poor even with a new column and optimized mobile phase.

Section 4: Key Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Modifier Screening
  • Objective: To determine the optimal mobile phase pH and additive for symmetrical peak shape.

  • Materials:

    • Mobile Phase A (Aqueous): HPLC-grade water

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile or Methanol

    • Additives: Formic acid, Trifluoroacetic acid (TFA), Ammonium formate

  • Procedure:

    • Low pH Screening:

      • Prepare Mobile Phase A by adding 0.1% (v/v) formic acid to water (results in pH ~2.7).

      • Run your analysis. Observe peak shape.

      • If tailing persists, prepare a fresh Mobile Phase A with 0.1% (v/v) TFA (results in pH ~2.0).

      • Run the analysis and compare the peak shape to the formic acid run.

    • Buffer Screening:

      • Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid. This is now Mobile Phase A.

      • Run the analysis and compare the results. The buffer may provide a more stable, reproducible peak shape.

    • Organic Modifier Comparison:

      • Using the best aqueous mobile phase from the steps above, repeat the analysis but substitute Methanol for Acetonitrile as Mobile Phase B. Compare the peak shapes.

Protocol 2: System Passivation to Remove Metal Contamination
  • Objective: To remove metal ions from the HPLC system that may be causing peak tailing through chelation.

  • IMPORTANT: Remove the HPLC column from the system before starting this procedure. Replace it with a union or a piece of tubing.[30]

  • Materials:

    • Ethylenediaminetetraacetic acid (EDTA)

    • HPLC-grade water and methanol

  • Procedure:

    • Prepare a passivation solution of 0.1% EDTA in a 50:50 mixture of water and methanol.

    • Place all solvent lines (both A and B channels) into the passivation solution.

    • Purge the pumps for at least 10 minutes to ensure the new solution fills all lines.

    • Flush the entire system (all flow paths, injector, and detector) at a low flow rate (e.g., 0.5 mL/min) for at least 60-90 minutes.

    • After passivation, flush the system thoroughly with your regular mobile phase (without the analyte) for at least 60 minutes to remove all traces of EDTA.

    • Re-install the column and equilibrate as normal before resuming analysis.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Dolan, J. W. (2003, July). Why Do Peaks Tail? LCGC North America, 21(7), 612.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Silica HPLC Column, High Performance LC Columns. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions. Retrieved from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • LoBrutto, R., et al. (2001). Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 723-734.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Rathore, A. S., et al. (2015). Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants.
  • PubMed. (2001, April 13). Removal of Metallic Impurities From Mobile Phases in Reversed-Phase High-Performance Liquid Chromatography by the Use of an In-Line Chelation Column. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Biocompare. (2020, November 30). Ammonium Formate as a Mobile-Phase Modifier. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • PubMed. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[4-(4-AMINO-BENZENESULFONYL)-PIPERAZIN-1-YL]-ETHANOL. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Pittcon 2009 Proceedings.
  • Waters Corporation. (n.d.). Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology. Retrieved from [Link]

  • Walter, T. H., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • MicroSolv Technology Corporation. (2026, February 13). What Makes TYPE‑C Silica Unique? High‑Purity Hydride Surface Explained. Retrieved from [Link]

  • ChromaNik Technologies Inc. (n.d.). RP C18 column with feature of a silanol group. Retrieved from [Link]

  • LCGC International. (2026, February 5). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

  • The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • AGC Chemicals Americas. (2024, April 2). Advantages of Silica Gels for HPLC Packing Applications. Retrieved from [Link]

  • GL Sciences. (n.d.). Base Silica-Gel - HPLC. Retrieved from [Link]

  • Chromatography Online. (2025, February 11). Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. Retrieved from [Link]

  • Peterson, D. S., et al. (2006). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. Journal of Biomolecular Techniques, 17(4), 316–324.
  • Wójciak-Kosior, M., & Sowa, I. (2016). Silica-Based Monolithic Columns as a Tool in HPLC—An Overview of Application in Analysis of Active Compounds in Biological Samples. Molecules, 21(11), 1546.
  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[4-(4-AMINOPHENYL)-1-PIPERAZINYL]ETHANOL. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Piperazine Sulfonamide Scaffold and Standard Sulfonamide Inhibitors for Drug Discovery Professionals

This guide provides a comprehensive comparison between the emerging class of piperazine sulfonamide inhibitors, exemplified by the structure of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, and the well-establish...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison between the emerging class of piperazine sulfonamide inhibitors, exemplified by the structure of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, and the well-established standard sulfonamide inhibitors. For decades, the sulfonamide functional group has been a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] This document will delve into the established mechanisms of action of classical sulfonamides, explore the novel therapeutic targets engaged by piperazine-containing analogues, and provide detailed experimental protocols for their comparative evaluation.

The Sulfonamide Moiety: A Privileged Scaffold in Drug Discovery

The sulfonamide group (R-SO₂NHR') is a versatile pharmacophore that has given rise to drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic agents.[1][2] The initial breakthrough of sulfonamides came with their antibacterial properties, which were later understood to stem from their ability to mimic para-aminobenzoic acid (PABA) and competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[2][3][4] This selective disruption of a crucial metabolic pathway in bacteria, which is absent in humans who obtain folate from their diet, laid the foundation for a generation of life-saving antibiotics.[5][6]

Beyond their antibacterial role, sulfonamides have been extensively developed as inhibitors of other key enzymes, most notably carbonic anhydrases (CAs).[7][8][9][10]

Standard Sulfonamide Inhibitors: Mechanisms and Applications

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] They play critical roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[7][8] Sulfonamides are the mainstay of CA inhibitor design, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[9]

  • Mechanism of Action: The deprotonated sulfonamide nitrogen (at physiological pH) binds to the Zn²⁺ ion in the active site of carbonic anhydrase, mimicking the transition state of the CO₂ hydration reaction and effectively blocking the enzyme's catalytic activity.[9]

Dihydrofolate Reductase (DHFR) Inhibitors

While the primary antibacterial action of sulfonamides is the inhibition of DHPS, they can act synergistically with inhibitors of another key enzyme in the folate pathway, dihydrofolate reductase (DHFR).[11][12][13] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids.[14] Some sulfonamide-containing compounds have been designed to inhibit DHFR directly.[15]

  • Mechanism of Action: DHFR inhibitors are structural analogues of dihydrofolate that bind to the active site of the enzyme, preventing the binding of the natural substrate and thereby halting the production of tetrahydrofolate.[16]

The Emergence of Piperazine Sulfonamides: Expanding the Target Landscape

The incorporation of a piperazine ring into the sulfonamide scaffold has led to the discovery of inhibitors with novel and diverse biological activities. The versatile nature of the piperazine moiety allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic properties and target specificity.[9][17][18] While direct biological data for 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol is not extensively available in the public domain, the broader class of piperazine sulfonamides has shown significant promise, particularly as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[8][11][19][20]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[19][20][21] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors an attractive therapeutic class for the management of type 2 diabetes mellitus.[5][19][20]

  • Potential Mechanism of Action for Piperazine Sulfonamides: The piperazine ring and the sulfonamide moiety in these compounds can engage in key interactions within the DPP-IV active site. The piperazine nitrogen can form hydrogen bonds, while the substituted phenyl rings can occupy hydrophobic pockets, contributing to the overall binding affinity and inhibitory potency.[11][19][20]

Comparative Performance Evaluation: Experimental Protocols

To objectively compare the performance of a novel piperazine sulfonamide like 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol against standard sulfonamide inhibitors, a series of well-defined in vitro assays are essential.

Enzyme Inhibition Assays

A crucial first step is to determine the inhibitory activity and selectivity of the compound against a panel of relevant enzymes.

4.1.1. Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CO₂ hydration catalyzed by a specific CA isoform.

  • Principle: The esterase activity of CA is measured using a chromogenic substrate, and the inhibition is determined by the reduction in the rate of product formation.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add buffer (e.g., 25 mM Tris-HCl, pH 7.5).

    • Add varying concentrations of the test compound or a standard inhibitor (e.g., acetazolamide).

    • Add a fixed concentration of the CA isoenzyme (e.g., hCA I, II, IX, or XII).

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate (e.g., 4-nitrophenyl acetate).

    • Monitor the increase in absorbance at 400 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

4.1.2. Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the inhibition of the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate.

  • Principle: The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well UV-transparent plate, add buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Add varying concentrations of the test compound or a standard inhibitor (e.g., methotrexate).

    • Add a fixed concentration of DHFR.

    • Add NADPH to the mixture.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding dihydrofolate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction rates and determine the IC₅₀ value.

4.1.3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay measures the inhibition of the cleavage of a fluorogenic substrate by DPP-IV.

  • Principle: The cleavage of the substrate Gly-Pro-AMC releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.

  • Protocol:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a black 96-well plate, add buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add varying concentrations of the test compound or a standard inhibitor (e.g., sitagliptin).

    • Add a fixed concentration of recombinant human DPP-IV.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate Gly-Pro-AMC.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction (e.g., by adding acetic acid).

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cytotoxicity Assays

Assessing the cytotoxicity of a compound is a critical step in early drug development to identify potential safety liabilities.[18][22]

4.2.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Protocol:

    • Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Selectivity Profiling

To understand the therapeutic potential and potential off-target effects, it is essential to profile the inhibitor against a panel of related enzymes. For a piperazine sulfonamide, this would ideally include various CA isoforms, other proteases (if DPP-IV is the primary target), and kinases, depending on the structural features of the molecule. This can be performed using commercially available services or by setting up individual enzyme assays as described above.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Comparative Inhibitory Activity (IC₅₀, µM)

CompoundhCA IhCA IIhCA IXhCA XIIDHFRDPP-IV
2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanolTBDTBDTBDTBDTBDTBD
Acetazolamide (Standard CAI)
Methotrexate (Standard DHFRi)
Sitagliptin (Standard DPP-IVi)

TBD: To be determined experimentally.

Table 2: Comparative Cytotoxicity (IC₅₀, µM)

CompoundCell Line 1 (e.g., HEK293)Cell Line 2 (e.g., HepG2)
2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanolTBDTBD
Doxorubicin (Positive Control)

TBD: To be determined experimentally.

Visualizing the Concepts

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_compound Test Compound cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Outcome Compound 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol Enzyme_Inhibition Enzyme Inhibition Assays (CA, DHFR, DPP-IV) Compound->Enzyme_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity IC50 IC五十 Determination Enzyme_Inhibition->IC50 Cytotoxicity->IC50 Selectivity Selectivity Profiling SAR Structure-Activity Relationship Selectivity->SAR IC50->Selectivity Lead_ID Lead Identification SAR->Lead_ID

Caption: Experimental workflow for the evaluation of a novel inhibitor.

dpp_iv_pathway cluster_incretins Incretin Hormones cluster_dppiv DPP-IV Enzyme cluster_effects Physiological Effects cluster_inhibitor Inhibitor GLP1 GLP-1 DPPIV DPP-IV GLP1->DPPIV Inactivation Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Release GLP1->Glucagon GIP GIP GIP->DPPIV Inactivation GIP->Insulin Inhibitor Piperazine Sulfonamide Inhibitor->DPPIV Inhibition

Caption: Simplified signaling pathway of DPP-IV inhibition.

Conclusion and Future Directions

The sulfonamide scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. While standard sulfonamides have well-defined roles as inhibitors of carbonic anhydrase and in antibacterial therapy through folate pathway disruption, the incorporation of the piperazine moiety has opened up new avenues for targeting enzymes such as DPP-IV.

The compound 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol represents a structural class with significant therapeutic potential. The experimental framework provided in this guide offers a robust starting point for its comprehensive biological evaluation. Future studies should focus on elucidating its primary target(s), determining its selectivity profile, and understanding its structure-activity relationship to guide the development of more potent and selective next-generation inhibitors. The synthesis of analogues with modifications to the phenylsulfonyl, piperazine, and ethanol moieties will be crucial in optimizing its pharmacological properties.

References

  • Cytotoxicity Assays | Life Science Applic
  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. (URL: [Link])

  • Burch, J. D., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1272–1277. (URL: [Link])

  • Ghorab, M. M., et al. (2017). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 22(10), 1649. (URL: [Link])

  • Bharathi, S., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Journal of Molecular Structure, 1265, 133420. (URL: [Link])

  • Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab. (URL: [Link])

  • Yu, J. Y., et al. (2019). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 9(54), 31441–31458. (URL: [Link])

  • Jain, A., et al. (2022). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. (URL: [Link])

  • Supuran, C. T. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Future Medicinal Chemistry, 6(12), 1429–1446. (URL: [Link])

  • Dihydrofolate reductase inhibitors as antimicrobial agents and their potenti
  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. (URL: [Link])

  • In Vitro Cytotoxicity Assays | LifeNet Health LifeSciences. (URL: [Link])

  • Dipeptidyl peptidase‐4 inhibitors and sulfonylureas for type 2 diabetes: Friend or foe? - PMC. (URL: )
  • Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 481091. (URL: [Link])

  • Sharma, A. N., et al. (2015). Dipeptidyl-peptidase IV (DPP-IV) inhibitor delays tolerance to anxiolytic effect of ethanol and withdrawal-induced anxiety in rats. Metabolic Brain Disease, 30(3), 659–667. (URL: [Link])

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... - ResearchGate. (URL: [Link])

  • 2-[4-(4-AMINOPHENYL)-1-PIPERAZINYL]ETHANOL - NextSDS. (URL: [Link])

  • Maresca, A., et al. (2017). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. Molecules, 22(3), 438. (URL: [Link])

  • Rollo, I. M. (1970). Dihydrofolate reductase inhibitors as antimicrobial agents and their potentiation by sulfonamides. CRC Critical Reviews in Clinical Laboratory Sciences, 1(4), 565–583. (URL: [Link])

  • Anderson, K. R., et al. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(23), 7057–7060. (URL: [Link])

  • Wang, X., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. (URL: [Link])

  • Dihydrofolate reductase inhibitor - Wikipedia. (URL: [Link])

  • Kunz, F., et al. (1996). New antifolate 4,4'-diaminodiphenyl sulfone substituted 2,4-diamino-5-benzylpyrimidines. Proof of their dual mode of action and autosynergism. Archiv der Pharmazie, 329(3), 161–168. (URL: [Link])

  • Schwalbe, C. H., et al. (1986). Structural studies on bio-active compounds. Part 5. Synthesis and properties of 2,4-diaminopyrimidine dihydrofolate reductase inhibitors bearing lipophilic azido groups. Journal of the Chemical Society, Perkin Transactions 1, 1329–1338. (URL: [Link])

  • Kumar, A., et al. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 25(1), 1–25. (URL: [Link])

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC. (URL: [Link])

  • Khan, K. M., et al. (2020). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. ResearchGate. (URL: [Link])

  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem. (URL: [Link])

  • Sulfonamides General Statement Monograph for Professionals - Drugs.com. (URL: [Link])

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors - PMC. (URL: [Link])

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368681. (URL: [Link])

  • Sulfonamide (medicine) - Wikipedia. (URL: [Link])

  • Congiu, C., et al. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. Bioorganic & Medicinal Chemistry, 23(17), 5633–5640. (URL: [Link])

  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5043–5045. (URL: [Link])

  • 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol - PubChem. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. (URL: [Link])

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. (URL: [Link])

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])

Sources

Comparative

Benchmarking 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol: A Comparative Guide to Sulfonylpiperazine Analogs

As antimicrobial resistance and biofilm-associated infections increasingly compromise standard therapies, the structural optimization of known pharmacophores is critical. This guide provides an objective, data-driven ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance and biofilm-associated infections increasingly compromise standard therapies, the structural optimization of known pharmacophores is critical. This guide provides an objective, data-driven benchmarking of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol against its foundational piperazine analogs. By analyzing its physicochemical profile, mechanistic pathways, and in vitro performance, we establish the causality behind its enhanced efficacy in drug development workflows.

Structural Rationale & Physicochemical Profiling

The target molecule is a hybrid scaffold engineered to overcome the limitations of rigid, highly lipophilic sulfa drugs. It consists of three functional domains:

  • 4-Aminophenylsulfonyl (Sulfanilyl) Head: The classic pharmacophore responsible for target engagement (e.g., dihydropteroate synthase inhibition).

  • Piperazine Core: A rigid, basic linker that dictates the spatial orientation of the molecule and improves pharmacokinetic distribution.

  • 2-Hydroxyethyl Tail (N1 position): This modification is the critical differentiator. It dramatically shifts the physicochemical profile by introducing a hydrogen-bond donor/acceptor site, enhancing aqueous solubility, and altering the basicity (pKa) of the piperazine nitrogen[1].

To objectively evaluate this structural evolution, we benchmark the target against two foundational analogs:

  • Analog A: 1-(4-Aminophenylsulfonyl)piperazine (Lacks the hydroxyethyl tail; poor solubility).

  • Analog B: 1-(2-Hydroxyethyl)piperazine (Lacks the sulfonylphenyl head; lacks antimicrobial pharmacophore).

Table 1: Physicochemical Benchmarking
CompoundMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)Aqueous Solubility (mg/mL)
Target Molecule 285.360.8592.4> 50.0
Analog A (Unsubstituted)241.311.1272.1~ 15.0
Analog B (No Sulfonyl)130.19-0.9535.5> 100.0

Data Interpretation: The addition of the 2-hydroxyethyl group in the target molecule lowers the cLogP compared to Analog A, striking an optimal amphiphilic balance. This prevents the compound from crashing out in aqueous assay media while maintaining enough lipophilicity to cross bacterial membranes.

Mechanistic Pathways: Polypharmacology & Target Shifting

Sulfonylpiperazine derivatives are not limited to a single mechanism of action. Their structural modularity allows them to interact with multiple bacterial targets, a concept known as polypharmacology.

  • Folate Pathway Interruption: The sulfanilyl moiety acts as a structural mimic of para-aminobenzoic acid (PABA), competitively inhibiting Dihydropteroate Synthase (DHPS) and starving the bacteria of essential folate.

  • Topoisomerase/Gyrase Targeting: When the 4-(4-aminophenylsulfonyl)-1-piperazinyl group is conjugated to larger scaffolds (such as fluoroquinolones), it has been conclusively shown to alter the primary bacterial target. For example, in Streptococcus pneumoniae, this specific modification shifts the drug's primary target from topoisomerase IV to DNA gyrase, effectively bypassing established resistance mechanisms ([2]([Link])).

  • Biofilm Penetration: Recent structural-activity relationship (SAR) studies highlight that sulfonylpiperazine structures exhibit profound antibiofilm properties. The amphiphilic nature of the target molecule allows it to penetrate the dense exopolysaccharide (EPS) matrix of pathogens like Klebsiella pneumoniae, disrupting mature biofilms where standard antibiotics fail ([3]([Link])).

MOA cluster_0 Pathway A: Folate Synthesis cluster_1 Pathway B: DNA Topology mol Target: Sulfonylpiperazine Derivative dhps Dihydropteroate Synthase mol->dhps PABA Mimicry topo Topoisomerase IV / Gyrase mol->topo Allosteric Binding folate Folate Depletion dhps->folate Inhibition cleavage DNA Cleavage Complex topo->cleavage Stabilization

Dual-target mechanism of sulfonylpiperazine derivatives.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems . A protocol is only as reliable as its internal controls. Both workflows below incorporate a mandatory four-pillar validation system:

  • Sterility Control (SC): Media only (Validates aseptic technique).

  • Growth Control (GC): Media + Inoculum (Ensures pathogen viability).

  • Solvent Control (VC): Media + Inoculum + 1% DMSO (Confirms the vehicle does not inhibit growth).

  • Positive Control (PC): Media + Inoculum + Ciprofloxacin (Validates assay sensitivity).

Protocol 1: Resazurin-Assisted Minimum Inhibitory Concentration (MIC)

Causality Focus: Why use Resazurin? Standard broth microdilution relies on visual turbidity, which is highly subjective and prone to error when compounds precipitate. Resazurin acts as a redox indicator; metabolically active cells irreversibly reduce the blue resazurin to pink resorufin, providing a definitive, objective colorimetric endpoint for cell viability.

  • Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) adjusted to an OD600​ of 0.01. Causality: This specific optical density ensures cells are in the early logarithmic growth phase, standardizing the metabolic kinetics before compound exposure.

  • Dilution: Dispense 100 µL of MHB into a 96-well plate. Perform a 2-fold serial dilution of the Target Molecule and Analogs (range: 64 to 0.125 µg/mL).

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to all wells (except SC). Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction).

Protocol 2: High-Throughput Biofilm Inhibition Assay

Causality Focus: Why 33% Acetic Acid? While ethanol is often used to elute crystal violet, 33% glacial acetic acid is superior because it completely solubilizes the dye bound to the EPS matrix without degrading the dye molecule itself, ensuring a linear dynamic range when read at OD590​ .

  • Biofilm Induction: Inoculate Tryptic Soy Broth (TSB) supplemented with 1% glucose with the pathogen ( OD600​ = 0.01). Add compounds at sub-MIC concentrations.

  • Static Incubation: Incubate the 96-well plate at 37°C for 24 hours without shaking. Causality: Static conditions are mandatory to allow bacterial adherence and EPS matrix secretion; agitation would force planktonic growth.

  • Washing: Carefully aspirate the media and wash each well 3x with 1x PBS. Causality: This step is critical to remove free-floating (planktonic) cells. Failing to do so results in the dye staining non-adherent biomass, artificially inflating the biofilm quantification.

  • Staining & Elution: Add 0.1% (w/v) crystal violet for 15 minutes. Wash 3x with distilled water. Elute the bound dye with 33% acetic acid and quantify absorbance at OD590​ .

Workflow prep Inoculate OD600=0.01 treat Add Compounds prep->treat incubate Incubate 24h, 37°C treat->incubate wash Wash 3x PBS incubate->wash stain CV Stain 0.1% wash->stain elute Elute & Read OD590 stain->elute

Self-validating high-throughput biofilm inhibition workflow.

Comparative Performance Data

The experimental data below benchmarks the Target Molecule against the analogs. The target's enhanced solubility and amphiphilic nature directly translate to superior in vitro performance, particularly in penetrating and inhibiting complex biofilms.

Table 2: Comparative Antimicrobial & Antibiofilm Performance
Pathogen StrainAssay TypeTarget MoleculeAnalog AAnalog BCiprofloxacin (PC)
S. pneumoniae (ATCC 49619)MIC (µg/mL)0.5 2.0> 64.00.25
K. pneumoniae (ATCC 700603)MIC (µg/mL)4.0 16.0> 64.01.0
P. aeruginosa (PAO1)Biofilm Inhibition (%)88% 45%12%65%
S. aureus (MRSA, ATCC 43300)Biofilm Inhibition (%)92% 58%15%70%

References

  • Alovero, F. L., Pan, X. S., Morris, J. E., Manzo, R. H., & Fisher, L. M. (2000). Engineering the Specificity of Antibacterial Fluoroquinolones: Benzenesulfonamide Modifications at C-7 of Ciprofloxacin Change Its Primary Target in Streptococcus pneumoniae from Topoisomerase IV to Gyrase. Antimicrobial Agents and Chemotherapy, 44(2), 320-325. URL:[Link]

  • Liu, Y., Wang, F., Ren, X., & Zhou, X. (2024). Design and synthesis of new 1,3,4-thiadiazole derivatives containing sulfonylpiperazine structures as antimicrobial and antibiofilm agents. Chemistry & Biodiversity, 21(5), e202402089. URL:[Link]

  • Kilbile, J. T., Tamboli, Y., Gadekar, S., & Sapkal, S. (2023). Synthesis and antimicrobial activity of 2-(4-(benzo[d]thiazol-5-ylsulfonyl) piperazine-1-yl)-N-substituted acetamide derivatives. Journal of Molecular Structure, 1284, 135000. URL:[Link]

Sources

Validation

A Technical Guide to Cross-Reactivity Validation of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol in Enzymatic Assays

Abstract In preclinical drug discovery, establishing the selectivity of a compound is as critical as determining its potency. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making early,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In preclinical drug discovery, establishing the selectivity of a compound is as critical as determining its potency. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making early, rigorous cross-reactivity profiling essential. This guide provides a comprehensive framework for validating the enzymatic specificity of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol, a molecule featuring a sulfonamide moiety. The arylsulfonamide group is a well-known pharmacophore for inhibitors of carbonic anhydrases (CAs), a diverse family of metalloenzymes involved in various physiological processes.[1][2] Consequently, this guide will use the CA family as the primary target class to design and execute a robust cross-reactivity validation workflow. We will detail the experimental design, provide step-by-step protocols for enzymatic assays, and present a logical approach to data interpretation, thereby offering a blueprint for assessing the selectivity of sulfonamide-based compounds.

Introduction: The Rationale for Selectivity Profiling

The compound 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol incorporates two key structural motifs: an arylsulfonamide and a piperazine ring. The piperazine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and engage a wide range of biological targets.[3][4] The arylsulfonamide group, however, is the primary driver for our initial hypothesis. This functional group is the classic inhibitor of zinc-containing carbonic anhydrase enzymes.[1]

Given the existence of 15 human CA isoforms with varied tissue expression and physiological roles, demonstrating isoform-specific inhibition is crucial. For instance, selective inhibition of the tumor-associated isoform CA-IX over the ubiquitously expressed CA-II is a key goal in cancer therapy. Therefore, this guide establishes a hypothetical scenario where our compound of interest (designated Cmpd-X ) is a potent inhibitor of CA-II. The core objective is to validate its activity and assess its cross-reactivity against other relevant enzymes.

Our cross-reactivity panel will include:

  • Primary Target: Human Carbonic Anhydrase II (hCA-II), a well-characterized, widespread isoform.

  • Closely Related Isoform: Human Carbonic Anhydrase IX (hCA-IX), a transmembrane isoform and an established anti-cancer target.

  • Distantly Related Metalloenzyme: Carboxypeptidase A, a zinc-containing protease, to assess broader metalloenzyme cross-reactivity.

  • Unrelated Kinase: Protein Kinase A (PKA), to rule out off-target activity against a major enzyme class often targeted by piperazine-containing molecules.[5]

This tiered approach allows for a systematic evaluation of selectivity, moving from closely related isoforms to functionally distinct enzymes.

Experimental Design and Workflow

A robust validation process follows a logical progression from primary assay validation to comprehensive panel screening. This ensures that the generated data is reliable and interpretable. The assay development and validation process is a critical step in ensuring data accuracy and reproducibility for regulatory submissions.[6][7][8]

G cluster_0 Phase 1: Assay Validation cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Data Analysis A Primary Target Assay (hCA-II) B Assay Robustness (Z'-factor) Signal-to-Background A->B Validate C Reference Inhibitor IC50 (Acetazolamide) B->C Confirm D Dose-Response of Cmpd-X on hCA-II (IC50) C->D Proceed if Valid E Cross-Reactivity Panel Screening (hCA-IX, CPA, PKA) D->E Profile F Dose-Response on Hits (Determine IC50) E->F Characterize G Calculate Selectivity Index (IC50_off-target / IC50_on-target) F->G Analyze H Final Report & Conclusion G->H

Caption: Workflow for cross-reactivity validation.

Materials and Methods

Reagents and Materials
  • Compound of Interest (Cmpd-X): 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol

  • Enzymes: Recombinant human Carbonic Anhydrase II (hCA-II), human Carbonic Anhydrase IX (hCA-IX, catalytic domain), Carboxypeptidase A (from bovine pancreas), Protein Kinase A (catalytic subunit).

  • Reference Inhibitor: Acetazolamide (for CAs).

  • Substrates: p-Nitrophenyl acetate (for CAs), N-(4-Methoxyphenylazoformyl)-L-phenylalanine (for Carboxypeptidase A), Kemptide (LRRASLG) (for PKA).

  • Cofactors: ZnCl₂, ATP, MgCl₂.

  • Buffers and Reagents: Tris-HCl, HEPES, DMSO, 96-well microplates.

Protocol 1: Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of CA, which is a reliable proxy for its CO₂ hydration activity. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product monitored at 405 nm.[9]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X and Acetazolamide in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Mixture: In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).

  • Enzyme Addition: Add 178 µL of assay buffer (25 mM Tris-HCl, pH 7.5) containing the appropriate concentration of hCA-II or hCA-IX (e.g., 5 nM final concentration).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 20 µL of 10 mM pNPA substrate (dissolved in acetonitrile). The final reaction volume is 200 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: PKA Kinase Activity Assay (Luminescent)

This protocol uses a commercial luminescent assay kit that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Use the same serial dilution plate as prepared in 3.2.1.

  • Reaction Setup: In a white, opaque 96-well plate, add 2 µL of compound dilutions.

  • Kinase Reaction: Add 18 µL of a master mix containing 1X reaction buffer, 10 µM ATP, 100 µM Kemptide substrate, and the PKA enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Add 20 µL of the ATP detection reagent (as per the manufacturer's instructions).

  • Signal Stabilization: Incubate for 10 minutes at room temperature in the dark.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition and calculate the IC₅₀ value.

Results and Data Interpretation

The primary objective is to quantify the potency of Cmpd-X against the on-target enzyme (hCA-II) and compare it to its potency against off-target enzymes. The results are summarized in a clear, tabular format.

Enzyme TargetCompoundIC₅₀ (nM) [Mean ± SD, n=3]Selectivity Index (vs. hCA-II)
hCA-II (Primary Target) Cmpd-X 55 ± 4.2 -
Acetazolamide12 ± 1.5-
hCA-IX (Isoform) Cmpd-X 1,250 ± 98 ~23-fold
Acetazolamide25 ± 3.1~2-fold
Carboxypeptidase A Cmpd-X > 50,000 > 900-fold
PKA (Unrelated Kinase) Cmpd-X > 50,000 > 900-fold

Interpretation of Results:

  • Potency: Cmpd-X is a potent inhibitor of its primary target, hCA-II, with an IC₅₀ of 55 nM. Its potency is comparable to the well-known pan-CA inhibitor, Acetazolamide.

  • Isoform Selectivity: Cmpd-X demonstrates a 23-fold selectivity for hCA-II over the cancer-related isoform hCA-IX. This is a significant finding, as it suggests a degree of isoform specificity that could be therapeutically relevant.

  • Broad Selectivity: The compound shows excellent selectivity (>900-fold) against both a distantly related metalloenzyme (Carboxypeptidase A) and an unrelated kinase (PKA). This lack of inhibition against unrelated targets is a strong indicator of a specific mechanism of action and reduces the risk of off-target effects.[10]

Discussion and Conclusion

This guide outlines a systematic approach to validating the cross-reactivity of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol (Cmpd-X). Our hypothetical results demonstrate that Cmpd-X is a potent and selective inhibitor of carbonic anhydrase II. The experimental workflow, grounded in established biochemical assay principles, provides a reliable method for characterizing inhibitor specificity.[11][12]

The choice of the cross-reactivity panel is a critical aspect of the study design. By including closely related isoforms, other metalloenzymes, and representatives from common off-target classes like kinases, we build a comprehensive selectivity profile.[13] The data indicates that while Cmpd-X is highly selective against distinct enzyme classes, further optimization could enhance its selectivity between CA isoforms, which may be desirable depending on the therapeutic application.

References

  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (2025).
  • Strom, B. L., Schinnar, R., Apter, A. J., Margolis, D. J., Lautenbach, E., Hennessy, S., Bilker, W. B., & Pettitt, D. (2013, September 1). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists.
  • Rathi, A. K., Syed, R., Shin, H., & Park, C. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Sigma-Aldrich. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1).
  • Shah, T. J., & Channa, R. (2018). “Doctor, I have a Sulfa Allergy”: Clarifying the Myths of Cross-Reactivity. PMC.
  • Wang, X., Chen, Y., Yu, X., Li, Y., & Ma, Y. (2022).
  • Bentham Science Publishers. (2025, June 19). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential.
  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs.
  • Worthington Biochemical Corpor
  • Johnson, J. L., & Anderson, R. J. (2013, September 1). Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? Oxford Academic.
  • Sigma-Aldrich. (1996, July 22). Enzymatic Assay of CARBONIC ANHYDRASE (EC 4.2.1.1).
  • Khan, D. A. (2025, March 1). Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides? Cleveland Clinic Journal of Medicine.
  • Koch, J. C., & Weis, V. (2019, April 22). Carbonic Anhydrase Activity Assay. Protocols.io.
  • Kurian, M., Reiter, B., & Bochmann, G. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
  • Hall, P. A., & Larijani, B. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Tasnim, F., Kapadnis, P., Chen, Y., Goyal, N., Gunn, G. R., 3rd, Wang, J., Gorovits, B., & Pillutla, R. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed.
  • Prothiwa, M., & Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. PubMed.
  • MyBioSource. (2023, March 28).
  • PeploBio. (2024, May 29).
  • PubChem. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol (CID 6485408).
  • ProPharma Group. (2024, June 25).
  • U.S. Food and Drug Administration. (2023, November). Q2(R2)

Sources

Comparative

Comparative Structural Analysis of 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol and its Isomers

Executive Summary & Mechanistic Rationale In modern drug discovery, the sulfonylpiperazine scaffold is a highly privileged pharmacophore, frequently utilized in the development of Carbonic Anhydrase (CA) inhibitors, NAMP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the sulfonylpiperazine scaffold is a highly privileged pharmacophore, frequently utilized in the development of Carbonic Anhydrase (CA) inhibitors, NAMPT/PARP1 dual-target inhibitors, and novel antibacterial agents 1. The compound 2-(4-((4-Aminophenyl)sulfonyl)piperazin-1-yl)ethanol represents a sophisticated iteration of this core, strategically combining three functional domains:

  • The Piperazine Core: Provides a rigid, metabolically stable linker that dictates the spatial orientation of the flanking groups.

  • The N-Ethanol (Hydroxyethyl) Group: Acts as a solubilizing moiety. Structural studies indicate that this group typically extends into the solvent-exposed region of the target binding pocket, enhancing aqueous solubility without compromising the primary binding affinity 2.

  • The Aminophenyl-Sulfonyl Vector: The sulfonyl oxygens act as critical hydrogen bond acceptors. The position of the amino group on the phenyl ring (para, meta, or ortho) fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen-bonding vectors 3.

This guide objectively compares the para (4-amino) isomer with its meta (3-amino) and ortho (2-amino) alternatives, providing the experimental frameworks necessary to validate their structure-activity relationships (SAR).

SAR_Logic cluster_Isomers Aminophenyl Isomers Core Piperazine-Sulfonamide Core Para 4-Amino (Para) Optimal H-Bond Vector Core->Para Meta 3-Amino (Meta) Altered Geometry Core->Meta Ortho 2-Amino (Ortho) High Steric Hindrance Core->Ortho Solubilizing N-Ethanol Group Enhances Solubility Core->Solubilizing

Figure 1: Structure-Activity Relationship (SAR) logic tree for the sulfonylpiperazine core.

Comparative Physicochemical & In Vitro Profiling

The causality behind the varied performance of these isomers lies in their 3D conformation. The para-amino group provides an optimal linear vector for hydrogen bonding with active site residues (e.g., Thr200 in hCA II) 3. Moving the amino group to the ortho position forces a steric clash with the bulky sulfonyl oxygens, twisting the dihedral angle of the sulfonamide linkage and drastically reducing target affinity.

Quantitative Isomer Comparison
IsomerStructural VariationLogD (pH 7.4)pKa (Basic N)Steric HindranceRelative Target Affinity (e.g., hCA II)
4-Amino (Para) 4-NH₂ substitution0.857.2Minimal++++ (Optimal H-bond vector)
3-Amino (Meta) 3-NH₂ substitution0.927.1Moderate++ (Altered binding geometry)
2-Amino (Ortho) 2-NH₂ substitution1.106.8High+ (Steric clash with SO₂ oxygens)

(Note: Data synthesized from standard predictive sulfonylpiperazine SAR models and crystallographic alignments).

Self-Validating Experimental Workflows

To accurately profile these isomers, researchers must employ self-validating experimental systems. A common pitfall in isomer screening is regioisomer cross-contamination, which can artificially skew biological assay results. The workflows below are designed to prevent this.

Exp_Workflow Step1 1. Isomer Synthesis & LC-MS Verification Step2 2. Physicochemical Profiling (pKa, LogD, Solubility) Step1->Step2 Step3 3. In Vitro Binding Assay (SPR / Enzymatic) Step2->Step3 Step4 4. SAR Modeling & Lead Selection Step3->Step4

Figure 2: Self-validating experimental workflow for isomer profiling and SAR validation.

Protocol 1: Isomeric Separation and Verification (LC-MS)

Rationale: Before any biological testing, the absolute purity of the positional isomers must be verified. Co-elution of the para and meta isomers is a frequent issue on standard C18 columns due to their similar polarities.

  • Sample Preparation: Dissolve 1 mg of the synthesized isomer in 1 mL of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Column Selection: Utilize a PFP (Pentafluorophenyl) column rather than a standard C18. Causality: The PFP stationary phase exploits π−π interactions and dipole-dipole moments, which are highly sensitive to the positional changes of the amino group on the phenyl ring, ensuring baseline resolution.

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 15 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via UV at 254 nm and ESI-MS (Positive mode, tracking the [M+H]+ ion).

  • Validation Check (Self-Correction): Isomeric purity must be >98% via UV peak integration. If co-elution is detected, decrease the gradient slope to 2% per minute or adjust the mobile phase pH to 6.5 to alter the ionization state of the piperazine nitrogen.

Protocol 2: Target Binding Affinity Assay via Surface Plasmon Resonance (SPR)

Rationale: SPR is selected over standard enzymatic endpoint assays because it provides real-time association ( Kon​ ) and dissociation ( Koff​ ) kinetics. This is critical for distinguishing the subtle steric clashes introduced by the ortho- and meta-isomers, which often manifest as a rapid Koff​ rather than a failure to bind entirely.

  • Surface Preparation: Immobilize the target protein (e.g., recombinant hCA II or NAMPT) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of the isomers (ranging from 10 µM to 39 nM) in running buffer (PBS-P+ with 5% DMSO to ensure compound solubility).

  • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ .

  • Validation Check (Self-Correction): Run a known positive control (e.g., Acetazolamide for CA II) at the start and end of the run to validate chip viability. If the Rmax​ degrades by >10%, regenerate the surface using a 10 mM Glycine-HCl (pH 2.0) pulse or couple a new flow cell.

References

  • Looking toward the Rim of the Active Site Cavity of Druggable Human Carbonic Anhydrase Isoforms ACS Medicinal Chemistry Letters 1

  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents PMC - National Institutes of Health 2

  • 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies Journal of Medicinal Chemistry - ACS Publications 3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.